Pds-mmae
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H74N6O9S2 |
|---|---|
Molecular Weight |
931.3 g/mol |
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C47H74N6O9S2/c1-13-31(6)41(36(60-11)28-38(54)53-25-19-22-35(53)43(61-12)32(7)44(56)49-33(8)42(55)34-20-15-14-16-21-34)51(9)46(58)39(29(2)3)50-45(57)40(30(4)5)52(10)47(59)62-26-27-63-64-37-23-17-18-24-48-37/h14-18,20-21,23-24,29-33,35-36,39-43,55H,13,19,22,25-28H2,1-12H3,(H,49,56)(H,50,57)/t31-,32+,33+,35-,36+,39-,40-,41-,42+,43+/m0/s1 |
InChI Key |
OIAAMCWDLWIBBL-RKLRMWCISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCCSSC3=CC=CC=N3 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCCSSC3=CC=CC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Pds-MMAE: A Comprehensive Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure of Pds-MMAE, a conjugate of the potent antimitotic agent Monomethyl Auristatin E (MMAE) and a pyridyl disulfide (Pds)-containing linker. This document details the constituent components, their linkage, and relevant physicochemical and biological data to support research and development in the field of targeted therapeutics, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).
Introduction to this compound
This compound is a derivative of MMAE designed for targeted drug delivery. MMAE, a synthetic analogue of the natural product dolastatin 10, is an exceptionally potent tubulin inhibitor that cannot be used as a standalone chemotherapeutic agent due to its high systemic toxicity.[1][2] By attaching a linker, such as the Pds linker, to MMAE, the cytotoxic payload can be selectively delivered to target cells, most commonly through conjugation to a monoclonal antibody or a targeting peptide. The Pds linker provides a reactive handle for conjugation to thiol groups on the targeting moiety and incorporates a disulfide bond, which can be cleaved in the reducing environment of the cell to release the active MMAE payload.
Chemical Structure of this compound
The chemical entity this compound is a conjugate formed between the Pds linker and the MMAE payload.
Monomethyl Auristatin E (MMAE)
MMAE is a pentapeptide-like molecule with a complex structure containing several chiral centers.[3] It is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3]
The Pds Linker
The "Pds" in this compound refers to a linker containing a pyridyl disulfide group. Specifically, it is derived from 3-(pyridin-2-yldisulfanyl)propanoic acid. This type of linker is designed to be stable in the bloodstream but is susceptible to cleavage by reducing agents such as glutathione, which is present in higher concentrations inside cells compared to the extracellular environment. This differential stability allows for the targeted release of the cytotoxic payload within the target cell.
Conjugation of Pds Linker to MMAE
The Pds linker is attached to the MMAE molecule via a stable amide bond. This bond is formed between the carboxylic acid group of the 3-(pyridin-2-yldisulfanyl)propanoic acid linker and the secondary amine of the N-terminal N-methyl-L-valine residue of MMAE. The resulting conjugate, this compound, has a pyridyl disulfide group available for reaction with a free thiol on a targeting molecule, such as a cysteine residue on an antibody or peptide.
Below is a DOT script representation of the chemical structure of this compound.
Caption: A simplified representation of the this compound structure, highlighting the MMAE payload, the Pds linker, and their amide bond linkage.
Physicochemical and Biological Properties
The conjugation of the Pds linker to MMAE modifies its physicochemical properties. Quantitative data for this compound is not extensively available in the public domain; however, the properties of its core components are well-characterized.
| Property | MMAE | This compound (Predicted/Reported) | Reference(s) |
| Molecular Formula | C39H67N5O7 | C47H74N6O8S2 | |
| Molecular Weight | 717.98 g/mol | 931.26 g/mol | |
| Mechanism of Action | Tubulin Polymerization Inhibitor | Tubulin Polymerization Inhibitor (upon release of MMAE) | |
| IC50 (in vitro) | Sub-nanomolar to low nanomolar range (cell line dependent) | Expected to be less potent than free MMAE until linker cleavage. Specific data not widely available. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are proprietary to the manufacturers. However, a general methodology based on standard bioconjugation chemistry can be outlined.
General Synthesis of this compound
The synthesis of this compound typically involves the activation of the carboxylic acid of 3-(pyridin-2-yldisulfanyl)propanoic acid, followed by its reaction with the N-terminal secondary amine of MMAE.
Materials:
-
Monomethyl Auristatin E (MMAE)
-
3-(pyridin-2-yldisulfanyl)propanoic acid
-
A peptide coupling agent (e.g., HATU, HBTU)
-
An organic base (e.g., DIPEA, TEA)
-
Anhydrous organic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve 3-(pyridin-2-yldisulfanyl)propanoic acid in the anhydrous organic solvent.
-
Add the peptide coupling agent and the organic base to the solution to activate the carboxylic acid.
-
In a separate vessel, dissolve MMAE in the anhydrous organic solvent.
-
Slowly add the activated linker solution to the MMAE solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, the product can be purified using preparative HPLC.
-
The purified this compound is then lyophilized to obtain a solid product.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the formation of the amide bond between the linker and MMAE.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
The following diagram illustrates a typical experimental workflow for the synthesis and conjugation of this compound to a targeting protein.
Caption: A generalized workflow illustrating the synthesis of this compound and its subsequent conjugation to a targeting protein to form an ADC or PDC.
Conclusion
This compound is a key building block in the development of targeted cancer therapies. Its design leverages the high potency of MMAE with a linker system that allows for controlled conjugation and intracellular release. A thorough understanding of its chemical structure and properties is essential for the rational design and optimization of next-generation ADCs and PDCs. Further research is warranted to fully characterize the biological activity and pharmacokinetic profile of this compound and its conjugates.
References
Synthesis and Purification of Pds-MMAE Drug-Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the Pds-MMAE (pyridyl disulfide-monomethyl auristatin E) drug-linker, a critical component in the development of antibody-drug conjugates (ADCs). This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the synthesis and purification workflows.
Introduction
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization, making it a highly effective cytotoxic payload for ADCs.[1][2][3][4] The linker connecting the antibody to the cytotoxic payload is a crucial element, influencing the stability, efficacy, and safety of the ADC.[1] Pyridyl disulfide (Pds) linkers are designed to react with free thiol groups, such as those on cysteine residues of an antibody, forming a stable disulfide bond. This bond is relatively stable in the bloodstream but can be cleaved in the reducing environment inside a target cell, releasing the cytotoxic payload.
This guide details a representative synthetic route for a this compound drug-linker and subsequent purification strategies to ensure high purity and homogeneity, which are critical for therapeutic applications.
Synthesis of this compound Drug-Linker
The synthesis of a this compound drug-linker typically involves the coupling of a pyridyl disulfide-containing linker to the N-terminus of MMAE. This process often utilizes a self-immolative spacer, such as p-aminobenzylcarbamate (PABC), to ensure the efficient release of the unmodified drug upon cleavage.
Synthetic Scheme
The overall synthetic scheme involves the activation of a Pds-containing linker and its subsequent reaction with the free amine of MMAE. A representative synthesis is depicted below.
Caption: General synthesis scheme for this compound drug-linker.
Experimental Protocol: Synthesis of a Representative Pds-vc-PABC-MMAE
This protocol describes the synthesis of a this compound construct incorporating a valine-citrulline (vc) cleavable dipeptide and a PABC self-immolative spacer.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Pyridyl disulfide-containing activating reagent (e.g., N-succinimidyl 3-(2-pyridyldithio)propionate - SPDP)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
Procedure:
-
Coupling of Fmoc-Val-Cit-PAB to MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Add HOBt (1.0 eq.) and DIPEA to the solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Add piperidine (20 eq.) and stir at room temperature for 20-30 minutes to remove the Fmoc protecting group.
-
Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.
-
-
Conjugation with Pyridyl Disulfide Linker:
-
Dissolve the NH₂-Val-Cit-PAB-MMAE in anhydrous DMF.
-
Add the pyridyl disulfide-containing activating reagent (e.g., SPDP) (1.2 eq.) and DIPEA.
-
Stir the reaction at room temperature until completion, as monitored by HPLC.
-
The crude Pds-vc-PABC-MMAE is then subjected to purification.
-
Purification of this compound Drug-Linker
The purification of the this compound drug-linker is a critical step to remove unreacted starting materials, reagents, and side products. A multi-step purification process is often employed to achieve the high purity required for ADC manufacturing.
Purification Workflow
A typical purification workflow involves one or more chromatographic techniques.
Caption: A typical purification workflow for this compound drug-linker.
Experimental Protocol: Purification
Primary Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for purifying the hydrophobic this compound drug-linker from more polar impurities.
-
Column: A C18 stationary phase column is commonly used.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the product. The specific gradient will need to be optimized.
-
Detection: UV detection at 254 nm and 280 nm is typically employed.
-
Fraction Collection: Fractions containing the pure product are collected based on the chromatogram.
-
Analysis: The collected fractions are analyzed for purity using analytical HPLC.
Final Step: Lyophilization
The purified fractions from RP-HPLC are pooled and lyophilized to remove the solvents and obtain the this compound drug-linker as a solid powder.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of MMAE-containing drug-linkers. Note that these values can vary depending on the specific linker and reaction conditions.
Table 1: Representative Yields for MMAE Drug-Linker Synthesis
| Step | Product | Typical Yield (%) | Reference |
| Coupling of Linker to MMAE | Linker-MMAE | 50-78% | |
| Non-chromatographic Isolation | vc-MMAE | 65% |
Table 2: Purity and Characterization of MMAE-Conjugates
| Product | Purity | Analytical Method | Reference |
| NH2-PDC-1 (MMAE-peptide conjugate) | >99% | HPLC | |
| SMADC001 (MMAE-ADC) | 98.3% | SEC |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound drug-linker.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity and quantify the amount of the drug-linker.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the drug-linker.
Conclusion
The synthesis and purification of the this compound drug-linker are critical processes in the manufacturing of antibody-drug conjugates. The protocols and data presented in this guide provide a framework for the successful production of high-purity this compound. Careful optimization of reaction conditions and purification methods is essential to ensure the quality and consistency of the final product, which directly impacts the safety and efficacy of the resulting ADC.
References
Pds-MMAE: A Technical Guide to Its Physicochemical Properties and Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pds-MMAE is a synthetically modified derivative of Monomethyl Auristatin E (MMAE), a potent antimitotic agent. The modification involves the covalent attachment of a 2-(Pyridin-2-yldisulfanyl)ethyl (Pds) linker to the MMAE payload. This modification is primarily designed for the preparation of targeted drug conjugates, particularly those aimed at neurotensin receptors. The Pds linker provides a reactive disulfide bond that can be cleaved under specific physiological conditions, enabling the targeted release of the cytotoxic MMAE payload. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in drug delivery systems. A summary of its key properties is presented below.
| Property | Value | Reference |
| Chemical Name | 2-(Pyridin-2-yldisulfaneyl)ethyl ((S)-1-(((S)-1-(((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate) | N/A |
| CAS Number | 1613113-44-2 | N/A |
| Molecular Formula | C47H74N6O9S2 | N/A |
| Molecular Weight | 931.26 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% | N/A |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL), and in combinations of DMSO with PEG300, Tween-80, and saline. | [1] |
| Storage | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light. | [1] |
Mechanism of Action
The biological activity of this compound is predicated on the potent cytotoxic effects of its MMAE payload. MMAE is a synthetic analog of dolastatin 10, a natural antineoplastic agent.
1. Targeting and Internalization: this compound is designed to be conjugated to a targeting moiety, such as a peptide or antibody, that specifically binds to a receptor on the surface of cancer cells, for instance, the neurotensin receptor. Upon binding, the entire conjugate is internalized by the cell, typically through receptor-mediated endocytosis.
2. Payload Release: Once inside the cell, the disulfide bond in the Pds linker is susceptible to cleavage by intracellular reducing agents like glutathione, which is present in higher concentrations within the cell than in the bloodstream. This cleavage releases the MMAE payload.
3. Tubulin Inhibition: The released MMAE then exerts its cytotoxic effect by inhibiting tubulin polymerization. Tubulin is a crucial protein for the formation of microtubules, which are essential components of the mitotic spindle required for cell division. By disrupting microtubule dynamics, MMAE causes cell cycle arrest at the G2/M phase, ultimately leading to apoptosis (programmed cell death).
Caption: Mechanism of action of a this compound conjugate.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and evaluation of this compound. Below are representative methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound involves the conjugation of the 2-(pyridin-2-yldisulfanyl)ethyl linker to the MMAE molecule. While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach can be inferred from the synthesis of similar pyridyldithio-containing conjugates. This typically involves the reaction of an activated MMAE derivative with a pyridyldithio-containing reagent.
A plausible synthetic route would involve:
-
Activation of the desired conjugation site on MMAE, often the N-terminus, for example, by creating an N-hydroxysuccinimide (NHS) ester.
-
Reaction of the activated MMAE with a thiol-containing precursor of the Pds linker, followed by reaction with 2,2'-dipyridyl disulfide, or directly with a pyridyldithio-containing amine.
-
Purification of the final this compound conjugate using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity and stability of this compound.
-
Method: Reversed-phase HPLC is a common method.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time.
-
Detection: UV detection at a wavelength relevant for both the MMAE and pyridyldithio moieties (e.g., 254 nm and 280 nm).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or Acetonitrile/Water) to a concentration of approximately 1 mg/mL.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and structural integrity of this compound.
-
Method: Electrospray ionization mass spectrometry (ESI-MS) is typically used.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: The sample is typically introduced via infusion or coupled with an LC system (LC-MS). The sample is diluted in a suitable solvent for ESI, such as acetonitrile/water with a small amount of formic acid.
-
Analysis: The mass spectrum will show the protonated molecular ion [M+H]+, which should correspond to the calculated molecular weight of this compound (931.26 g/mol ). Fragmentation analysis (MS/MS) can be used to further confirm the structure by identifying characteristic fragments of the MMAE core and the Pds linker.
-
Caption: General workflow for the analytical characterization of this compound.
In Vitro Cytotoxicity Assay
-
Purpose: To determine the cytotoxic potency of this compound or its conjugates on cancer cell lines.
-
Method: A cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Cell Lines: Choose cell lines relevant to the intended target (e.g., neurotensin receptor-expressing cells).
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound or the this compound conjugate for a specified period (e.g., 72 hours). Include a vehicle control.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the control. Plot the cell viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
-
Conclusion
This compound represents a valuable tool in the development of targeted cancer therapies. Its well-defined chemical structure, coupled with the potent and clinically validated cytotoxicity of MMAE, makes it a compelling payload for antibody-drug conjugates and other targeted delivery systems. The pyridyldithio linker provides a mechanism for intracellular release, enhancing the specificity of the cytotoxic effect. A thorough understanding of its physicochemical properties and the application of robust analytical and biological assays are critical for the successful development of novel therapeutics based on this platform.
References
An In-depth Technical Guide to the In Vitro Cytotoxicity of Pds-MMAE on Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Pds-MMAE, an antibody-drug conjugate (ADC), against various tumor cell lines. It delves into the core mechanism of action of its potent payload, monomethyl auristatin E (MMAE), presents quantitative data on its cytotoxic efficacy, and outlines detailed experimental protocols for assessing its activity.
Introduction: The "Magic Bullet" Concept and the Role of this compound
Antibody-drug conjugates (ADCs) represent a targeted therapeutic approach in oncology, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. This is achieved by linking a monoclonal antibody, which targets a specific tumor-associated antigen, to a cytotoxic payload via a stable linker.
This compound is an ADC that utilizes monomethyl auristatin E (MMAE) as its cytotoxic payload. MMAE is a synthetic analog of dolastatin 10, a natural antimitotic agent.[1][2] Due to its high potency, often 100 to 1000 times greater than traditional chemotherapeutic agents like doxorubicin, MMAE is too toxic for systemic administration on its own.[2][] However, when conjugated to a targeting antibody, its powerful cell-killing capabilities can be precisely directed to tumor cells.
Mechanism of Action: From Antibody Binding to Apoptosis
The cytotoxic effect of this compound is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell and culminates in apoptotic cell death.
-
Binding and Internalization: The monoclonal antibody component of this compound binds to a specific antigen expressed on the surface of the tumor cell. This binding triggers receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome.[1]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC traffics to and fuses with a lysosome. The acidic environment and proteolytic enzymes, such as cathepsin B, within the lysosome cleave the linker (commonly a valine-citrulline linker) between the antibody and MMAE, releasing the active payload into the cytoplasm.
-
Microtubule Disruption and Cell Cycle Arrest: Once in the cytoplasm, free MMAE binds to tubulin, the fundamental protein component of microtubules. This binding inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: The prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This process involves the activation of caspases, such as caspase-9, and the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).
-
Bystander Effect: MMAE is a membrane-permeable molecule. This property allows it to diffuse out of the targeted, antigen-positive cancer cell and kill neighboring, antigen-negative tumor cells. This "bystander effect" can enhance the overall anti-tumor efficacy of the ADC, particularly in heterogeneous tumors where not all cells express the target antigen.
Quantitative Assessment of In Vitro Cytotoxicity
The potency of this compound and free MMAE is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the tumor cells. The following tables summarize the IC50 values of MMAE and various MMAE-based ADCs across a range of human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Free MMAE in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BxPC-3 | Pancreatic | 0.97 ± 0.10 | |
| PSN-1 | Pancreatic | 0.99 ± 0.09 | |
| Capan-1 | Pancreatic | 1.10 ± 0.44 | |
| Panc-1 | Pancreatic | 1.16 ± 0.49 | |
| HT-1080 | Fibrosarcoma (CD13+) | 0.09358 | |
| MCF-7 | Breast (CD13-) | 0.4250 | |
| HEK-293 | Kidney (Normal) | 0.8354 | |
| SKBR3 | Breast | 3.27 ± 0.42 | |
| HEK293 | Kidney | 4.24 ± 0.37 |
Table 2: In Vitro Cytotoxicity (IC50) of MMAE-Based Antibody-Drug Conjugates in Various Human Cancer Cell Lines
| ADC | Target Antigen | Cell Line | Cancer Type | IC50 (M) | Reference |
| mil40-15 | HER2 | BT-474 | Breast (HER2+) | 1.2 x 10⁻¹⁰ | |
| mil40-15 | HER2 | HCC1954 | Breast (HER2+) | 2.5 x 10⁻⁹ | |
| mil40-15 | HER2 | NCI-N87 | Gastric (HER2+) | 1.1 x 10⁻¹⁰ | |
| mil40-15 | HER2 | MCF-7 | Breast (HER2-) | 3.4 x 10⁻⁷ | |
| mil40-15 | HER2 | MDA-MB-468 | Breast (HER2-) | 1.4 x 10⁻⁷ | |
| 16A-MMAE | MUC1 | A549 | Lung | 1.0 x 10⁻⁹ | |
| 16A-MMAE | MUC1 | H460 | Lung | 1.0 x 10⁻⁹ | |
| 16A-MMAE | MUC1 | H358 | Lung | 1.0 x 10⁻⁹ | |
| 16A-MMAE | MUC1 | MCF-7 | Breast | 1.0 x 10⁻⁹ | |
| 16A-MMAE | MUC1 | T47D | Breast | 1.0 x 10⁻⁹ | |
| 16A-MMAE | MUC1 | BT549 | Breast | 1.0 x 10⁻⁹ | |
| 16A-MMAE | MUC1 | BxPC3 | Pancreatic | 1.0 x 10⁻⁹ | |
| 16A-MMAE | MUC1 | Capan2 | Pancreatic | 1.0 x 10⁻⁹ | |
| 16A-MMAE | MUC1 | NCI-N87 | Gastric | 1.0 x 10⁻⁹ | |
| 16A-MMAE | MUC1 | OVCAR3 | Ovarian | 1.0 x 10⁻⁹ |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity of this compound.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Tumor cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound or free MMAE
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or MMAE in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Tumor cell lines
-
This compound or free MMAE
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or MMAE for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.
-
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Tumor cell lines
-
This compound or free MMAE
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or MMAE for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.
-
Visualizations: Pathways and Workflows
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Mechanism of action of this compound leading to tumor cell death.
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
References
The Strategic Role of the Pyridyl Disulfide Linker in Pds-MMAE Antibody-Drug Conjugates: A Technical Guide
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety. This technical guide provides an in-depth examination of the pyridyl disulfide (Pds) linker, a chemically cleavable linker, and its role in the context of Pds-MMAE, an ADC drug-linker conjugate. We will explore the chemical properties and cleavage mechanism of the pyridyl disulfide linker, detail experimental protocols for its evaluation, and present quantitative data on its performance characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and bioconjugate chemistry.
Introduction to Antibody-Drug Conjugates and Linker Technology
Antibody-Drug Conjugates are complex therapeutic agents designed to deliver a cytotoxic payload specifically to cancer cells.[] This targeted delivery is achieved by conjugating a potent drug to a monoclonal antibody that recognizes a tumor-associated antigen. The linker is the chemical bridge between the antibody and the payload, and its characteristics are paramount to the success of the ADC.[]
Linkers can be broadly categorized as non-cleavable or cleavable. Non-cleavable linkers release the drug upon lysosomal degradation of the antibody, whereas cleavable linkers are designed to be broken by specific triggers present in the tumor microenvironment or within the cancer cell.[2] Cleavable linkers, such as those containing disulfide bonds, offer the advantage of releasing the payload in its unmodified, most active form.[][2]
The pyridyl disulfide linker is a type of disulfide-based linker that has garnered significant interest due to its unique cleavage properties. It is designed to be stable in the systemic circulation and to undergo cleavage in the reducing intracellular environment of tumor cells, thereby releasing the cytotoxic agent at the site of action.
The Pyridyl Disulfide Linker: Chemistry and Mechanism of Cleavage
The pyridyl disulfide linker is characterized by a disulfide bond (S-S) that is susceptible to cleavage by reducing agents. This linker is employed in the synthesis of ADCs by reacting its pyridyldithiol group with a sulfhydryl group on the antibody.
The key to the functionality of the pyridyl disulfide linker lies in the differential redox potential between the extracellular environment and the intracellular milieu. The bloodstream is a relatively oxidizing environment, which keeps the disulfide bond intact and the ADC stable. In contrast, the cytoplasm of cells, particularly tumor cells, has a significantly higher concentration of reducing agents, most notably glutathione (GSH). This high intracellular GSH concentration drives the cleavage of the disulfide bond through a thiol-disulfide exchange reaction. Upon cleavage, the cytotoxic payload, such as MMAE, is released inside the target cell.
The stability of the disulfide bond can be modulated by introducing steric hindrance around it. For instance, the addition of methyl groups at the α-position to the sulfur atom can increase the in vivo stability of the ADC by minimizing undesired dissociation before it reaches the target cells.
References
The Potent Anti-Tumor Activity of Pds-MMAE: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity and potency of Pds-MMAE, a key component in the development of next-generation antibody-drug conjugates (ADCs). This compound, a modified form of the potent antimitotic agent Monomethyl auristatin E (MMAE), is engineered with a pyridyl disulfide (Pds) linker. This design facilitates site-specific conjugation to antibodies, primarily through engineered cysteine residues, leading to more homogeneous and stable ADCs. This document details the mechanism of action, quantitative potency, and the experimental protocols used to evaluate this compound-containing ADCs.
Mechanism of Action
This compound exerts its cytotoxic effects through the potent tubulin-inhibiting activity of its MMAE payload.[1] Once an ADC armed with this compound binds to its target antigen on a cancer cell and is internalized, the disulfide bond of the linker is cleaved in the reducing environment of the cell. This releases the MMAE, which then binds to tubulin, a critical protein for the formation of the mitotic spindle. By disrupting tubulin polymerization, MMAE effectively halts the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis, or programmed cell death.[2]
The site-specific conjugation enabled by the pyridyl disulfide linker offers significant advantages over traditional ADC production methods. By attaching the drug to engineered cysteine residues (such as in THIOMAB™ technology), manufacturers can produce ADCs with a uniform drug-to-antibody ratio (DAR), typically DAR=2 or DAR=4.[3][4] This homogeneity is crucial for consistent efficacy, predictable pharmacokinetics, and an improved safety profile.[3]
Biological Activity and Potency
The potency of this compound is realized when it is part of an ADC, where its activity is directed against antigen-expressing cancer cells. The in vitro cytotoxicity of these ADCs is typically measured by IC50 values, the concentration of the drug that inhibits 50% of cell growth.
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of a site-specifically conjugated anti-HER2 ADC utilizing a Cys-linker-MMAE payload (mil40-15), demonstrating potent and selective activity against HER2-positive cancer cell lines. Free MMAE is highly potent but lacks specificity, exhibiting high toxicity against both antigen-positive and antigen-negative cell lines.
| Cell Line | Target Antigen | ADC (mil40-15) IC50 (M) | Free MMAE IC50 (M) |
| BT-474 | HER2+++ | 1.83 x 10-11 | 1.15 x 10-11 |
| HCC1954 | HER2+++ | 2.17 x 10-11 | 1.01 x 10-11 |
| NCI-N87 | HER2+++ | 2.50 x 10-11 | 1.06 x 10-11 |
| MCF-7 | HER2- | 1.12 x 10-9 | 1.28 x 10-11 |
| MDA-MB-468 | HER2- | 2.01 x 10-9 | 1.11 x 10-11 |
| Table 1: In Vitro Cytotoxicity of an anti-HER2 Cys-linker-MMAE ADC in Various Cancer Cell Lines. |
Additional studies have shown that site-specifically conjugated MMAE ADCs can achieve potent picomolar efficacy. For example, an anti-HER2 ADC demonstrated an EC50 of 174 pM against HER2-positive SK-BR-3 cells, while showing no activity against HER2-negative MDA-MB-231 cells.
In Vivo Efficacy
The anti-tumor activity of this compound ADCs has been validated in numerous preclinical xenograft models. The data consistently demonstrates dose-dependent tumor growth inhibition and, in many cases, complete tumor regression.
| ADC Target | Xenograft Model | Dosing Regimen | Outcome |
| HER2 | NCI-N87 Gastric Cancer | 5 mg/kg, IV (Days 0, 7, 14, 21) | 93% tumor growth inhibition. |
| PSMA | LS174T-PSMA | Single Dose | Prolonged median survival to 29 days (DAR4). |
| MUC16 | Ovarian Cancer | ≥ 3.2 mg/kg, IV Q3W | Demonstrated anti-tumor activity in patients. |
| HER2 | BT-474 Breast Cancer | Not specified | Site-specific ADC showed improved efficacy over random conjugate. |
| Table 2: Summary of In Vivo Efficacy of MMAE-based ADCs. |
These in vivo studies underscore the therapeutic potential of this compound ADCs, highlighting their ability to translate potent in vitro activity into significant anti-tumor responses in preclinical models.
Experimental Protocols
The evaluation of a this compound ADC involves a series of well-defined experimental procedures, from the initial conjugation to comprehensive in vitro and in vivo testing.
Site-Specific Antibody-Pds-MMAE Conjugation Protocol
This protocol outlines a general method for the site-specific conjugation of this compound to an antibody with engineered cysteine residues (e.g., a THIOMAB™).
-
Antibody Reduction:
-
Dilute the cysteine-engineered antibody to a concentration of 5-10 mg/mL in a buffered solution (e.g., PBS).
-
Add a 30-molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate the reaction mixture for 2 hours at 37°C to reduce the engineered cysteine residues.
-
-
Buffer Exchange:
-
Remove the excess TCEP by performing a buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA) using a suitable method like dialysis or tangential flow filtration.
-
-
Conjugation Reaction:
-
Dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO).
-
Add the this compound solution to the reduced antibody solution at a molar excess (typically 5-10 fold over available thiol groups).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unconjugated this compound and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) and percentage of aggregation using HIC and SEC, respectively.
-
Confirm the identity and purity of the ADC using LC-MS analysis.
-
In Vitro Cytotoxicity Assay
This protocol is for determining the IC50 value of a this compound ADC against adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells. Seed approximately 2,500–5,000 cells per well in 100 µL of growth media into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in growth media.
-
Remove the media from the wells and add 100 µL of the diluted ADC solutions to the respective wells in triplicate. Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 5-8 days at 37°C with 5% CO2.
-
-
Viability Assessment:
-
Add 20 µL of a cell viability reagent (e.g., WST-1 or MTS) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Whole Blood Stability Assay
This assay provides an improved in vitro method for predicting the in vivo stability of an ADC.
-
Sample Preparation:
-
Obtain fresh whole blood (e.g., mouse, rat, human) collected in lithium heparin-containing tubes.
-
Spike the this compound ADC into the whole blood to a final concentration of ~50-100 µg/mL. Prepare a t=0 sample by immediately quenching the reaction as described below.
-
-
Incubation:
-
Incubate the blood samples at 37°C for various time points (e.g., 6, 24, 48 hours).
-
-
Sample Quenching and Processing:
-
At each time point, take an aliquot of the blood and immediately add it to an excess of ice-cold buffer containing an anti-coagulant and protease inhibitors to stop any reactions.
-
Centrifuge the sample to pellet the blood cells.
-
-
Affinity Capture and Analysis:
-
Isolate the ADC from the plasma supernatant using an affinity capture method (e.g., beads coated with an anti-human IgG antibody).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR and identify any drug deconjugation or modification products.
-
-
Data Analysis:
-
Calculate the percentage of drug loss at each time point relative to the t=0 sample.
-
Conclusion
This compound represents a significant advancement in the field of antibody-drug conjugates. Its design allows for the creation of homogeneous, site-specific ADCs with potent, targeted anti-tumor activity. The robust in vitro cytotoxicity against antigen-positive cancer cells and the compelling efficacy in preclinical in vivo models demonstrate the considerable potential of this technology. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of novel this compound ADCs, facilitating the development of the next generation of targeted cancer therapies.
References
The Rise of Auristatins: A Technical Guide to the Discovery and Development of a Potent Class of ADC Payloads
A deep dive into the journey of auristatin analogs, from their natural origins in the sea hare Dolabella auricularia to their pivotal role as highly potent payloads in modern antibody-drug conjugates (ADCs) for cancer therapy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and mechanism of action of key auristatin analogs, supported by quantitative data, detailed experimental protocols, and visual representations of critical pathways and workflows.
From Marine Origins to Synthetic Powerhouses: The History of Auristatins
The story of auristatins begins with the isolation of dolastatin 10 from the sea hare Dolabella auricularia in 1987.[1] This natural pentapeptide exhibited remarkable antineoplastic activity by inhibiting tubulin polymerization, a crucial process for cell division.[1][2] However, the limited natural supply of dolastatin 10 prompted extensive research into synthetic analogs, leading to the birth of the auristatin family.[1][3]
A significant breakthrough in this endeavor was the development of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These synthetic analogs retained the potent cytotoxicity of dolastatin 10 but were more amenable to large-scale synthesis and chemical modification. A key structural alteration was the modification of the N-terminus, which provided a site for linker attachment, paving the way for their use in ADCs. This innovation transformed auristatins from standalone cytotoxic agents with a narrow therapeutic window into highly targeted cancer therapies.
Mechanism of Action: Disrupting the Cellular Scaffolding
Auristatin analogs exert their cytotoxic effects by interfering with microtubule dynamics. Microtubules, composed of α- and β-tubulin subunits, are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. Auristatins bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.
The targeted delivery of auristatins via ADCs ensures that this potent cytotoxic activity is concentrated at the tumor site, minimizing damage to healthy tissues. Upon binding to a specific antigen on the surface of a cancer cell, the ADC is internalized, and the auristatin payload is released into the cytoplasm, where it can then exert its anti-tubulin effect.
Key Auristatin Analogs: MMAE and MMAF
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most extensively studied and clinically utilized auristatin analogs. While both are highly potent, they possess distinct physicochemical properties that influence their application in ADCs.
MMAE is a membrane-permeable auristatin analog. This property allows it to exert a "bystander effect," where the released payload can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.
MMAF , on the other hand, has a charged C-terminal phenylalanine residue, which renders it less membrane-permeable. This characteristic limits the bystander effect but can be advantageous in certain therapeutic contexts, potentially reducing off-target toxicity.
Quantitative Data: A Comparative Look at Cytotoxicity
The in vitro potency of auristatin analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for key auristatin analogs and representative ADCs across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Free Auristatin Analogs
| Analog | Cell Line | Cancer Type | IC50 (nM) |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.5 |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| MMAE | HEK293 | Kidney Cancer | 4.24 ± 0.37 |
| MMAE | MDA-MB-468 | Breast Cancer | ~1-10 (ng/mL) |
| MMAE | MDA-MB-453 | Breast Cancer | ~10-100 (ng/mL) |
| MMAU | SKOV-3 | Ovarian Cancer | >1000 |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method.
Table 2: In Vitro Cytotoxicity of Auristatin-Based ADCs
| ADC (Target) | Payload | Cell Line | Cancer Type | IC50 (ng/mL) |
| Brentuximab vedotin (CD30) | MMAE | Karpas 299 | Anaplastic Large Cell Lymphoma | 1.8 ± 0.4 |
| Brentuximab vedotin (CD30) | MMAE | Raji-CD30+ | Burkitt's Lymphoma | 3.6 ± 0.6 |
| Trastuzumab-MC-Val-Cit-PABC-MMAE (HER2) | MMAE | SKOV-3 | Ovarian Cancer | 50-80 pM |
| Trastuzumab-MC-Val-Cit-PABC-MMAU (HER2) | MMAU | SKOV-3 | Ovarian Cancer | 50-80 pM |
| L49-vcMMAF (undisclosed) | MMAF | SK-MEL-5 | Melanoma | 0.7-7.1 |
| L49-vcMMAF (undisclosed) | MMAF | IGR37 | Melanoma | 1-26 |
Note: IC50 values for ADCs are often reported in ng/mL or pM and are dependent on the antigen expression levels of the target cells.
Experimental Protocols
Standardized protocols are crucial for the consistent evaluation and comparison of auristatin analogs and their corresponding ADCs. The following sections provide detailed methodologies for key experiments.
Protocol 1: Synthesis of Monomethyl Auristatin E (MMAE)
The total synthesis of MMAE is a complex, multi-step process that is typically achieved through the coupling of key peptide fragments. The following is a generalized solution-phase synthesis approach.
Materials and Reagents:
-
Boc-protected amino acids (N-methyl-L-valine, L-valine, dolaisoleucine, dolaproine)
-
Norephedrine derivative
-
Peptide coupling reagents (e.g., HATU, HOBt, EDCI)
-
Deprotection reagents (e.g., TFA, HCl in dioxane)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica gel, reverse-phase HPLC column)
Procedure:
-
Fragment Synthesis: Synthesize the dipeptide and tripeptide fragments of MMAE using standard peptide coupling techniques. For example, to synthesize a dipeptide, dissolve the N-terminally protected amino acid and the C-terminally protected amino acid in an appropriate solvent. Add the coupling reagents and a base (e.g., DIPEA) and stir the reaction until completion.
-
Fragment Coupling: Couple the synthesized fragments in a stepwise manner to assemble the full pentapeptide backbone of MMAE.
-
Deprotection: Remove the protecting groups from the N- and C-termini of the assembled peptide.
-
Purification: Purify the crude MMAE using column chromatography or preparative reverse-phase HPLC to obtain the final high-purity product.
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a cytotoxic agent.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Auristatin analog or ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the auristatin analog or ADC in complete cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: If using MTT, add a solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration using non-linear regression analysis.
Protocol 3: Antibody-Drug Conjugation (Thiol-Maleimide Chemistry)
This protocol describes a common method for conjugating a maleimide-activated auristatin-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials and Reagents:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP)
-
Maleimide-activated auristatin-linker (e.g., MC-VC-PAB-MMAE)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Purification column (e.g., desalting or HIC column)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP.
-
Drug-Linker Conjugation: Add the maleimide-activated auristatin-linker to the reduced antibody solution. The maleimide groups will react with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Future Directions
The field of auristatin-based ADCs continues to evolve, with ongoing research focused on several key areas. These include the development of novel auristatin analogs with improved properties, such as enhanced hydrophilicity to allow for higher drug-to-antibody ratios without promoting aggregation. Additionally, the exploration of new linker technologies aims to further refine the targeted release of the auristatin payload, thereby improving the therapeutic index of next-generation ADCs. The remarkable journey of auristatins, from a natural product in a sea hare to a cornerstone of targeted cancer therapy, underscores the power of chemical innovation in addressing critical medical needs.
References
PDS-MMAE Target Binding and Internalization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and experimental methodologies for studying the target binding and internalization of PDS-MMAE and other MMAE-based antibody-drug conjugates (ADCs). Monomethyl auristatin E (MMAE) is a potent antimitotic agent that, when conjugated to a monoclonal antibody (mAb), offers targeted delivery to cancer cells.[1][2] The efficacy of such ADCs is critically dependent on their ability to bind to the target antigen on the cell surface and subsequently internalize to release the cytotoxic payload.[3]
Mechanism of Action: From Binding to Cytotoxicity
The therapeutic action of an MMAE-based ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the mAb component of the ADC.[4] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[4] Once inside the cell, the complex is trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, proteases such as Cathepsin B cleave the linker (commonly a valine-citrulline or 'vc' linker), releasing the active MMAE payload into the cytoplasm. The liberated MMAE then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.
A specialized variant, this compound, is a modified form of MMAE utilized in the preparation of neurotensin receptor binding conjugates. While the specific targeting moiety differs, the fundamental principles of binding, internalization, and payload release remain analogous to other MMAE-based ADCs.
Below is a diagram illustrating the general signaling pathway of an MMAE-based ADC.
Caption: General Signaling Pathway of an MMAE-based ADC.
Quantitative Data on ADC Binding and Cytotoxicity
The following tables summarize quantitative data from various studies on MMAE-based ADCs. It is important to note that direct comparisons between studies should be made with caution due to variations in cell lines, experimental conditions, and specific ADC constructs.
Table 1: In Vitro Cytotoxicity of MMAE and MMAE-based Conjugates
| Cell Line | Conjugate | IC50 / EC50 (nM) | Reference |
| DX3puroβ6 | [natCu]PDC-1 | 0.058 ± 0.003 | |
| BxPC-3 | [natCu]PDC-1 | 65.1 ± 10.6 | |
| MIA PaCa-2 | [natCu]PDC-1 | > 250 | |
| Multiple Cell Lines | Free MMAE | 0.14 - 0.5 | |
| RAMOS | Free MMAE | 0.12 | |
| RAMOS | Free MMAE + ABC3315 | 95.96 | |
| SKBR3 | Free MMAE | 0.09 | |
| SKBR3 | Free MMAE + ABC3315 | 46.24 | |
| A431 | DD1-MMAE | 0.80 | |
| A431 | DFc-MMAE | 0.30 | |
| Multiple Cell Lines | Free MMAE | 1 - 2 | |
| BT-474 | mil40-15 (ADC) | ~0.01 | |
| BT-474 (Bystander) | mil40-15 (ADC) | ~1.0 |
Table 2: Receptor Expression and Internalization Rates
| Cell Line | Target Receptor | Receptor Count (per cell) | Internalization Half-life | Reference |
| SKBR-3 | HER2 | ~800,000 | Not Specified | |
| MDA-MB-453 | HER2 | ~250,000 | Not Specified | |
| MCF-7 | HER2 | ~50,000 | Not Specified | |
| MDA-MB-468 | HER2 | ~10,000 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC binding and internalization. Below are synthesized protocols for key experiments based on published studies.
Target Binding Affinity Assessment (ELISA-based)
This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of an MMAE-conjugated ADC to its target antigen.
Caption: Workflow for ELISA-based Binding Affinity Assay.
Protocol:
-
Plate Coating: Coat a 96-well plate with 2 µg/mL of the target antigen or an anti-MMAE monoclonal antibody overnight at 4°C.
-
Washing: Wash the plate three times with PBST (PBS with 0.1% Tween-20).
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% casein in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
ADC Incubation: Add serial dilutions of the MMAE-conjugated ADC to the wells and incubate for 1 hour at room temperature. Include a negative control with an unconjugated antibody.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the ADC (e.g., goat anti-human IgG) at an appropriate dilution (e.g., 1:2000) and incubate for 1 hour.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding 2 M sulfuric acid.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of ADC that gives half-maximal binding.
ADC Internalization Assay (Flow Cytometry)
Flow cytometry is a powerful technique to quantify the internalization of an ADC into target cells.
Caption: Workflow for Flow Cytometry-based Internalization Assay.
Protocol:
-
Cell Preparation: Harvest and resuspend target cells in a suitable binding buffer.
-
ADC Binding: Incubate the cells with a fluorescently labeled ADC (e.g., Alexa Fluor 488-conjugated) on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Induce Internalization: To initiate internalization, transfer the cells to a 37°C incubator for various time points (e.g., 15 minutes, 1 hour, 4 hours).
-
Stop Internalization: Stop the internalization process by placing the cells back on ice and washing with ice-cold PBS.
-
Remove Surface-Bound ADC: To distinguish between surface-bound and internalized ADC, an acid wash step can be included. Wash the cells with a low pH buffer (e.g., serum-free medium with 0.2% BSA, pH 3.5) to strip off non-internalized, surface-bound ADC.
-
Cell Harvesting and Staining: Detach the cells if necessary, harvest by centrifugation, and resuspend in FACS buffer (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of internalized ADC.
Visualization of Internalization and Subcellular Localization (Confocal Microscopy)
Confocal microscopy allows for the visualization of ADC internalization and its trafficking to specific subcellular compartments, such as lysosomes.
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
ADC Incubation: Incubate the cells with the ADC (which can be fluorescently labeled) for 30 minutes on ice to allow surface binding.
-
Internalization: Wash the cells and incubate at 37°C for the desired time period (e.g., 16 hours) to allow for internalization and trafficking.
-
Co-staining: To visualize lysosomes, incubate the cells with a lysosomal marker, such as an anti-LAMP1 antibody, followed by a secondary antibody with a different fluorophore.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent dye like DAPI.
-
Imaging: Acquire fluorescence images using a confocal microscope. Co-localization of the ADC signal with the lysosomal marker will indicate successful trafficking to the lysosome.
Conclusion
The successful development of this compound and other MMAE-based ADCs relies on a thorough understanding of their target binding and internalization properties. The experimental protocols and data presented in this guide provide a framework for researchers to quantitatively and qualitatively assess these critical parameters. By employing a combination of techniques such as ELISA, flow cytometry, and confocal microscopy, drug development professionals can effectively characterize and optimize ADC candidates for enhanced therapeutic efficacy.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. The cytotoxic conjugate of highly internalizing tetravalent antibody for targeting FGFR1-overproducing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Application of Pyridyl Disulfide Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridyl disulfide linkers represent a critical class of chemically cleavable linkers in the design and development of antibody-drug conjugates (ADCs). Their unique mechanism of action, which balances stability in systemic circulation with efficient cleavage in the intracellular environment, has made them a valuable tool in the targeted delivery of cytotoxic payloads to cancer cells. This technical guide provides an in-depth review of pyridyl disulfide linkers, covering their stability, cleavage mechanisms, synthesis, and characterization, as well as the signaling pathways induced by the payloads they deliver.
Core Principles of Pyridyl Disulfide Linkers in ADCs
Pyridyl disulfide linkers are designed to exploit the significant difference in redox potential between the extracellular environment and the intracellular milieu.[1] The disulfide bond within these linkers remains largely intact in the bloodstream, where the concentration of reducing agents is low.[2][3] However, upon internalization of the ADC into a target cell, the much higher concentration of intracellular reducing agents, primarily glutathione (GSH), facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload.[4][5]
The stability of the pyridyl disulfide bond can be modulated to fine-tune the release characteristics of the ADC. A key factor influencing stability is steric hindrance around the disulfide bond. The introduction of methyl groups adjacent to the disulfide bond, for instance, can significantly increase the linker's half-life in circulation, thereby reducing premature drug release and off-target toxicity.
Quantitative Data on the Stability and Cleavage of Pyridyl Disulfide Linkers
The stability of pyridyl disulfide linkers is a crucial parameter that dictates the therapeutic window of an ADC. Premature cleavage can lead to systemic toxicity, while inefficient cleavage at the target site can diminish efficacy. The following table summarizes available quantitative data on the stability of representative pyridyl disulfide linkers. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value |
| Pyridyl Disulfide | SPDB | Maytansinoid (DM4) Conjugate | Human | Half-life (t½) | ~9 days |
| Hindered Disulfide | N/A | PBD Conjugate | Mouse | Average DAR | Minimal loss over time |
Note: The stability of disulfide linkers can be influenced by the conjugation site on the antibody.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common pyridyl disulfide linker, its conjugation to a monoclonal antibody, and the characterization of the resulting ADC.
Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
This protocol describes the synthesis of SPDP, a widely used heterobifunctional crosslinker.
Materials:
-
3-mercaptopropionic acid
-
2,2'-dipyridyl disulfide
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 3-(2-pyridyldithio)propionic acid:
-
Dissolve 2,2'-dipyridyl disulfide in ethanol.
-
Add a solution of 3-mercaptopropionic acid in ethanol containing a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 3-(2-pyridyldithio)propionic acid.
-
-
Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP):
-
Dissolve 3-(2-pyridyldithio)propionic acid and N-hydroxysuccinimide in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide in dichloromethane dropwise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethyl acetate/hexane to obtain pure SPDP.
-
Conjugation of SPDP to a Monoclonal Antibody
This protocol outlines the conjugation of a payload to a monoclonal antibody (mAb) using the SPDP linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0
-
SPDP dissolved in an organic solvent (e.g., DMSO or DMF)
-
Thiol-containing payload
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Desalting columns
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Modification of the Antibody with SPDP:
-
Prepare a 20 mM solution of SPDP in DMSO or DMF immediately before use.
-
Add a calculated amount of the SPDP solution to the mAb solution (typically a 5- to 20-fold molar excess of SPDP to mAb).
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, unreacted SPDP using a desalting column equilibrated with PBS-EDTA.
-
-
Preparation of the Thiolated Payload (if not already in thiol form):
-
If the payload has a disulfide bond, it needs to be reduced to generate a free thiol group. This can be achieved by treating the payload with a reducing agent like DTT.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation of the Thiolated Payload to the SPDP-modified Antibody:
-
Mix the SPDP-modified antibody with the thiolated payload.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography.
-
Characterization of the Antibody-Drug Conjugate
3.3.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC-HPLC is a standard method for determining the DAR and assessing the heterogeneity of an ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) will elute in order of increasing hydrophobicity (and thus increasing DAR).
-
Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = (Σ (Peak Area of DARn * n)) / (Σ Peak Area of all DAR species) where 'n' is the number of drugs conjugated to the antibody for a given peak.
3.3.2. Mass Spectrometry (MS) for ADC Characterization
Mass spectrometry is a powerful tool for confirming the identity and determining the molecular weight of the ADC and its subunits.
Procedure (Intact Mass Analysis):
-
Desalt the ADC sample using a suitable method (e.g., reversed-phase chromatography).
-
Infuse the desalted sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum under denaturing or native conditions.
-
Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the intact ADC species.
-
The mass difference between the unconjugated antibody and the different ADC species will correspond to the mass of the conjugated linker-payload, allowing for confirmation of successful conjugation and determination of the DAR.
Signaling Pathways and Experimental Workflows
The cytotoxic payloads delivered by pyridyl disulfide linkers, such as maytansinoids (DM1, DM4) and auristatins (MMAE, MMAF), primarily function by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Mechanism of Action of Tubulin Inhibitors
Caption: General mechanism of action for ADCs with tubulin-inhibiting payloads.
Auristatin-Induced Apoptotic Signaling Pathway
Auristatins, upon release, can trigger apoptosis through multiple pathways, including the activation of ER stress responses.
Caption: Simplified signaling cascade of auristatin-induced apoptosis.
Experimental Workflow for ADC Development and Evaluation
The development and evaluation of an ADC involves a series of well-defined experimental steps.
Caption: A typical experimental workflow for the development of an ADC.
Conclusion
Pyridyl disulfide linkers are a cornerstone of modern ADC design, offering a balance of stability and controlled payload release. Understanding the factors that influence their stability, mastering the protocols for their synthesis and conjugation, and thoroughly characterizing the resulting ADCs are essential for the successful development of these targeted therapeutics. The ability of the released payloads to induce potent cell death mechanisms, such as the inhibition of tubulin polymerization and subsequent apoptosis, underscores the therapeutic potential of ADCs employing pyridyl disulfide linkers in the fight against cancer. As research continues, further refinements in linker design and a deeper understanding of the intricate cellular responses to ADCs will undoubtedly lead to the development of even more effective and safer cancer therapies.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes: Protocol for Cysteine-Based Conjugation of PDS-MMAE to a Monoclonal Antibody
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent.[1][2] This protocol details the methodology for conjugating a pyridyl disulfide (PDS)-activated Monomethyl Auristatin E (MMAE) drug-linker (PDS-MMAE) to a monoclonal antibody. The conjugation strategy relies on the chemical reduction of the antibody's native interchain disulfide bonds to generate reactive thiol (sulfhydryl) groups.[3] These thiols then react with the PDS group on the drug-linker to form a stable disulfide bond, covalently attaching the cytotoxic payload to the antibody.[3]
Controlling the reaction conditions is critical for producing a well-defined ADC with a specific drug-to-antibody ratio (DAR), which is a key quality attribute influencing the conjugate's efficacy and safety.[4] Following conjugation, the ADC must be purified to remove unconjugated drug-linker and aggregated proteins. Finally, the ADC is characterized to confirm its purity, drug load, and integrity. This document provides detailed experimental procedures for each of these critical steps.
Materials and Equipment
Proper preparation and sourcing of high-quality reagents are essential for successful conjugation.
| Category | Item | Suggested Specifications/Vendor | Purpose |
| Antibody & Drug-Linker | Monoclonal Antibody (mAb) | IgG1 or IgG4 isotype, >95% purity | Targeting vehicle for the ADC |
| This compound Drug-Linker | Pyridyl disulfide activated MMAE | Cytotoxic payload with conjugation handle | |
| Reagents & Chemicals | Tris(2-carboxyethyl)phosphine (TCEP) | 10 mM stock solution in water or buffer | Reducing agent for antibody disulfides |
| Phosphate Buffered Saline (PBS) | pH 7.2 - 7.4 | Buffer for antibody preparation | |
| Conjugation Buffer | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4 | Reaction buffer for reduction and conjugation | |
| Anhydrous Dimethyl Sulfoxide (DMSO) | ACS Grade or higher | Solvent for dissolving this compound | |
| N-acetylcysteine | ACS Grade or higher | Optional quenching agent | |
| HIC Mobile Phase A (High Salt) | 1.2 M (NH₄)₂SO₄, 25 mM Na₂HPO₄/NaH₂PO₄, pH 6.0 | HIC analysis | |
| HIC Mobile Phase B (Low Salt) | 25 mM Na₂HPO₄/NaH₂PO₄, pH 6.0, with 25% Isopropanol (v/v) | HIC analysis | |
| SEC Mobile Phase | 100 mM Na₂HPO₄/NaH₂PO₄, 250 mM NaCl, pH 6.8 | SEC analysis | |
| Equipment & Consumables | HPLC System with UV Detector | Agilent, Waters, or equivalent | ADC characterization |
| Hydrophobic Interaction (HIC) Column | Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm | DAR analysis | |
| Size Exclusion (SEC) Column | Agilent AdvanceBio SEC 300Å, 4.6 x 150 mm, 2.7 µm | Purity and aggregate analysis | |
| Centrifugal Filter Units | 30 or 50 kDa MWCO (e.g., Amicon Ultra) | Buffer exchange and reagent removal | |
| Benchtop Microcentrifuge | Capable of >10,000 x g | Use with centrifugal filters | |
| Incubator/Water Bath | Capable of maintaining 37°C | Controlled incubation for reduction step | |
| pH meter | Calibrated | Buffer preparation and adjustment | |
| Analytical Balance & Pipettes | Calibrated | Precise measurement of reagents |
Experimental Protocols
This section provides a step-by-step workflow for the generation and characterization of the this compound ADC.
Workflow Overview
Caption: Overall ADC Conjugation Workflow.
Part 1: Antibody Preparation and Reduction
This part focuses on preparing the antibody in the correct buffer and reducing its interchain disulfide bonds to generate reactive thiols.
1.1. Antibody Buffer Exchange
-
Pre-condition a centrifugal filter unit (e.g., 50 kDa MWCO) by washing it with Conjugation Buffer.
-
Add the monoclonal antibody solution to the filter unit. Adjust the total volume with Conjugation Buffer if necessary.
-
Centrifuge the unit according to the manufacturer's instructions (e.g., 13,000 x g for 5-10 minutes). Discard the flow-through.
-
Wash the antibody by adding Conjugation Buffer to the filter unit and repeating the centrifugation step. Perform a total of three washes to ensure complete buffer exchange.
-
After the final wash, recover the antibody in a minimal volume of Conjugation Buffer. Determine the final antibody concentration using a spectrophotometer at 280 nm.
1.2. Partial Reduction of Antibody
-
Dilute the buffer-exchanged antibody with Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Add a calculated amount of TCEP stock solution to the antibody. The molar ratio of TCEP to antibody determines the extent of reduction and, consequently, the final DAR. Use the table below as a starting point for optimization.
-
Incubate the reaction mixture at 37°C for 1-3 hours with gentle mixing. The optimal time and temperature may need to be determined empirically for each antibody.
-
The reduced antibody is less stable than the native form and should be used immediately in the conjugation step. It is recommended to proceed without delay.
| Target Average DAR | Suggested Molar Equivalents of TCEP (TCEP:mAb) | Primary Disulfides Reduced |
| 2 | ~2.0 - 2.5 eq. | 1 interchain disulfide |
| 4 | ~2.75 - 3.5 eq. | 2 interchain disulfides |
| 8 | >5.0 eq. | All 4 interchain disulfides |
Part 2: Conjugation of this compound
This part describes the reaction between the reduced antibody and the this compound drug-linker.
Caption: Thiol-Disulfide Exchange Reaction.
2.1. This compound Preparation
-
Just prior to use, dissolve the this compound drug-linker powder in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
2.2. Conjugation Reaction
-
Add the this compound stock solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the available thiol groups is a common starting point.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours, protected from light.
-
(Optional) The reaction can be quenched by adding a 2-fold molar excess of N-acetylcysteine relative to the initial amount of this compound to react with any unreacted linker.
Part 3: ADC Purification
Purification is necessary to remove unconjugated drug-linker, byproducts, and excess quenching agent.
-
Use size exclusion chromatography (SEC) or centrifugal filter units to purify the ADC.
-
For Centrifugal Filters: Add the desired final formulation buffer (e.g., PBS) to the crude ADC mixture in the filter unit. Centrifuge as before. Repeat this process for at least three cycles to ensure the removal of small molecular weight impurities.
-
For SEC: Equilibrate a desalting column (e.g., Sephadex G-25) with the final formulation buffer. Load the crude ADC reaction mixture onto the column and collect the fractions containing the purified ADC, which will elute first.
-
Pool the ADC-containing fractions and determine the final protein concentration.
Part 4: ADC Characterization
The purified ADC must be analyzed to determine its critical quality attributes.
4.1. Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules. More hydrophobic species, which have a higher DAR, are retained longer on the column.
| Parameter | Condition |
| Column | Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 6.0 with 25% IPA (v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Gradient | Linear gradient from high salt (A) to low salt (B) |
| Sample Preparation | Dilute ADC to 1 mg/mL in Mobile Phase A |
The resulting chromatogram will show peaks corresponding to ADCs with different numbers of drugs (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated by integrating the peak areas.
4.2. Purity and Aggregation Analysis by SEC-HPLC Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.
| Parameter | Condition |
| Column | Agilent AdvanceBio SEC 300Å, 4.6 x 150 mm, 2.7 µm |
| Mobile Phase | 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8 |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Type | Isocratic |
| Sample Preparation | Dilute ADC to 1 mg/mL in SEC Mobile Phase |
The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later-eluting peaks indicate fragments. The purity is typically reported as the percentage of the main monomer peak area.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Cell-Based Assays to Evaluate Pds-mmae ADC Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] A Pds-mmae ADC consists of a monoclonal antibody targeting a tumor-specific antigen, a cleavable linker, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1][2] The efficacy of a this compound ADC is contingent on a series of cellular events: binding to the target antigen, internalization, lysosomal trafficking, linker cleavage, and the release of MMAE into the cytoplasm to induce cell death.[1][3]
This document provides detailed protocols for a suite of cell-based assays to comprehensively evaluate the in vitro potency of this compound ADCs. These assays are crucial for candidate selection, characterization, and ensuring lot-to-lot consistency during drug development. The protocols cover the assessment of cytotoxicity, internalization and lysosomal localization, and the bystander killing effect, a key feature of ADCs with membrane-permeable payloads like MMAE.
Mechanism of Action of this compound ADCs
The therapeutic effect of a this compound ADC is initiated by the specific binding of its antibody component to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The endocytic vesicle then traffics to and fuses with lysosomes. Inside the acidic environment of the lysosome, proteases cleave the linker, releasing the active MMAE payload into the cytoplasm. Free MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. Due to its cell-permeable nature, the released MMAE can also diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.
Experimental Protocols
Cytotoxicity Assay
This assay measures the dose-dependent ability of the this compound ADC to kill target cancer cells. Cell viability is typically assessed using a luminescent assay that quantifies ATP, an indicator of metabolically active cells.
Workflow:
Protocol:
-
Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in white, clear-bottom 96-well plates at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
ADC Dilution: Prepare a serial dilution of the this compound ADC, a non-targeting control ADC, and free MMAE in complete cell culture medium.
-
Treatment: Remove the medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a period that allows for sufficient cell killing, typically 72 to 120 hours.
-
Viability Assessment: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).
ADC Internalization and Lysosomal Trafficking Assay
This assay visualizes and quantifies the internalization of the this compound ADC and its co-localization with lysosomes, confirming that the ADC is trafficked to the correct subcellular compartment for payload release.
Workflow:
Protocol:
-
ADC Labeling: Label the this compound ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
Cell Seeding: Seed target cells in imaging-compatible 96- or 384-well plates and incubate overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). Include a parallel set of cells incubated at 4°C as a negative control for active internalization.
-
Organelle Staining: Thirty minutes before the end of the incubation, add a lysosomal marker (e.g., LysoTracker Red) to the wells. At the end of the incubation, add a nuclear stain (e.g., Hoechst 33342).
-
Washing and Imaging: Place the plate on ice and gently wash the cells with cold PBS to stop internalization and remove unbound ADC. Acquire images using a high-content imaging system, capturing the channels for the nucleus, lysosomes, and the internalized ADC.
-
Data Analysis: Use image analysis software to quantify the intensity and area of the ADC signal within the cell and its co-localization with the lysosomal marker.
Bystander Killing Assay
This assay evaluates the ability of the released MMAE from the this compound ADC to kill neighboring antigen-negative cells. This is assessed using a co-culture system of antigen-positive and antigen-negative cells.
Workflow:
Protocol:
-
Cell Line Selection: Choose an antigen-positive cell line and an antigen-negative cell line that is sensitive to free MMAE.
-
Cell Labeling: Label the antigen-negative cells with a stable fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1).
-
ADC Treatment: Treat the co-cultures with the this compound ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging and Analysis: Image the plates using a high-content imaging system to count the number of surviving fluorescent antigen-negative cells.
-
Data Quantification: Compare the number of surviving antigen-negative cells in the ADC-treated co-cultures to untreated co-cultures to determine the percentage of bystander killing.
Data Presentation
The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison between different ADC candidates or batches.
Table 1: Cytotoxicity of this compound ADC
| Cell Line | Target Antigen Expression | This compound ADC IC50 (nM) | Non-targeting ADC IC50 (nM) | Free MMAE IC50 (nM) |
| Cell Line A | High | |||
| Cell Line B | Low | |||
| Cell Line C | Negative |
Table 2: Internalization and Lysosomal Co-localization of this compound ADC
| Cell Line | Time Point (hours) | Mean Internalized ADC Fluorescence Intensity per Cell | Percentage of ADC Co-localized with Lysosomes |
| Cell Line A | 2 | ||
| 6 | |||
| 24 | |||
| Cell Line C | 24 |
Table 3: Bystander Killing Effect of this compound ADC
| Co-culture Ratio (Ag+:Ag-) | This compound ADC Concentration (nM) | Percentage of Antigen-Negative Cell Viability | Percentage of Bystander Killing |
| 1:1 | X | ||
| 1:3 | X | ||
| 3:1 | X | ||
| 0:1 (Monoculture) | X |
References
Application Notes and Protocols for the Step-by-Step Synthesis of PDS-MMAE Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This is achieved by linking a potent small molecule drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity.
This document provides a detailed guide for the synthesis of an ADC using a pyridyl disulfide (PDS) linker to conjugate the potent anti-tubulin agent, Monomethyl Auristatin E (MMAE), to a monoclonal antibody. The PDS linker reacts specifically with free thiol groups on the antibody, forming a disulfide bond that is stable in circulation but can be cleaved inside the target cell, releasing the active drug.
I. Synthesis of the PDS-MMAE Drug-Linker
The first phase of ADC synthesis involves the preparation of the drug-linker construct. This section outlines a general scheme for synthesizing a PDS-containing linker and conjugating it to MMAE. The exact steps and reagents may vary depending on the desired linker architecture.
Experimental Protocols:
Protocol 1: Synthesis of a Representative PDS-Linker-MMAE Construct
This protocol describes the synthesis of a drug-linker where MMAE is connected to a pyridyl disulfide moiety through a cleavable valine-citrulline (Val-Cit) dipeptide and a self-immolative p-aminobenzyl carbamate (PAB) spacer.
-
Solid-Phase Peptide Synthesis (SPPS) of the Linker:
-
Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Cit-OH and Fmoc-Val-OH) to the resin using standard peptide coupling reagents (e.g., HBTU, HOBt, and DIPEA in DMF).
-
PAB Spacer Addition: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify the crude product by reverse-phase HPLC.
-
-
Conjugation of MMAE to the Linker:
-
Activation of the Linker: Activate the carboxylic acid group of the linker using a coupling agent like HOBt in the presence of pyridine.
-
Coupling to MMAE: React the activated linker with MMAE in anhydrous DMF. Monitor the reaction by HPLC.
-
Purification: Purify the resulting Linker-MMAE conjugate by semi-preparative HPLC and lyophilize to a solid.
-
-
Introduction of the Pyridyl Disulfide Moiety:
-
Activation of a Heterobifunctional Linker: React a heterobifunctional linker containing a pyridyl disulfide group and an NHS ester (e.g., SPDP) with the terminal amine of the Linker-MMAE construct.
-
Reaction Conditions: Perform the reaction in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5) with a 5-10 fold molar excess of the PDS-containing linker.
-
Purification: Purify the final PDS-Linker-MMAE product by reverse-phase HPLC.
-
Data Presentation:
Table 1: Summary of Synthetic Steps and Expected Yields for a PDS-Linker-MMAE Construct
| Step | Description | Key Reagents | Typical Reaction Time | Typical Temperature | Expected Yield (%) | Purification Method |
| 1 | SPPS of Linker | Fmoc-amino acids, HBTU, DIPEA | 2-4 hours/coupling | Room Temp. | >90% (crude) | RP-HPLC |
| 2 | MMAE Conjugation | Linker, MMAE, HOBt, Pyridine | 12-16 hours | Room Temp. | 70-85% | RP-HPLC |
| 3 | PDS Introduction | Linker-MMAE, SPDP | 2-4 hours | Room Temp. | 60-80% | RP-HPLC |
II. Antibody Modification and Conjugation
This section details the preparation of the monoclonal antibody for conjugation and the subsequent reaction with the activated this compound drug-linker. Thiol-mediated conjugation via disulfide bonds is a widely used method for producing ADCs.
Experimental Workflow for ADC Synthesis:
Experimental Protocols:
Protocol 2: Partial Reduction of Antibody Interchain Disulfide Bonds
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.2-7.5).
-
Antibody Solution: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Reducing Agent Preparation: Prepare a fresh solution of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
-
Reduction Reaction: Add the reducing agent to the antibody solution. A molar excess of 2-5 fold TCEP per antibody is a common starting point for partial reduction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time and temperature should be determined empirically for each antibody.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column.
Protocol 3: Conjugation of this compound to the Reduced Antibody
-
Drug-Linker Preparation: Dissolve the this compound drug-linker in an organic co-solvent such as DMSO.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target Drug-to-Antibody Ratio (DAR). A typical starting point is a 5-10 fold molar excess of the drug-linker over the antibody.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction should be performed in the dark to protect any light-sensitive components. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[1]
-
Quenching the Reaction: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted pyridyl disulfide groups.
Mechanism of Conjugation:
III. Purification of the ADC
Purification is a critical step to remove unconjugated antibody, excess drug-linker, and to isolate ADC species with the desired DAR.
Experimental Protocols:
Protocol 4: Size-Exclusion Chromatography (SEC)
-
Objective: To remove unconjugated drug-linker and aggregates.
-
Column: Use a suitable SEC column (e.g., Sephadex G-25 for desalting, or a high-resolution column for aggregate removal).
-
Mobile Phase: Use a formulation buffer such as PBS, pH 7.4.
-
Procedure: Equilibrate the column with the mobile phase, inject the crude ADC mixture, and elute isocratically. Collect the fractions corresponding to the monomeric ADC.
Protocol 5: Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate ADC species based on their DAR.
-
Instrumentation: Use an HPLC system equipped with a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Detection: Monitor the elution profile at 280 nm (for the antibody).
Data Presentation:
Table 2: Typical Purification Parameters for this compound ADCs
| Method | Objective | Stationary Phase | Mobile Phase System | Elution Mode |
| SEC | Removal of small molecules and aggregates | Cross-linked dextran or agarose | Isocratic (e.g., PBS) | Isocratic |
| HIC | Separation by DAR | Hydrophobic resin (e.g., Butyl) | Salt gradient (e.g., Ammonium Sulfate) | Gradient |
IV. Characterization of the ADC
Thorough characterization of the purified ADC is essential to ensure its quality, potency, and safety. This involves determining the DAR, assessing purity and homogeneity, and confirming stability.
Experimental Protocols:
Protocol 6: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
-
Principle: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength where the drug-linker has a significant absorbance (e.g., 343 nm for pyridine-2-thione release during conjugation, or another characteristic wavelength of the this compound construct).
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and the chosen wavelength for the drug-linker.
-
Calculate the concentrations of the antibody and the drug-linker using their respective molar extinction coefficients.
-
The DAR is the molar ratio of the drug-linker to the antibody.
-
Protocol 7: Determination of DAR by Mass Spectrometry (MS)
-
Principle: LC-MS provides a more accurate determination of the DAR and the distribution of different drug-loaded species.
-
Procedure:
-
Analyze the intact or reduced ADC by LC-MS.
-
Deconvolute the mass spectrum to determine the masses of the different ADC species (unconjugated, DAR1, DAR2, etc.).
-
Calculate the average DAR from the relative abundance of each species.
-
Data Presentation:
Table 3: Summary of ADC Characterization Methods
| Parameter | Method | Principle | Typical Results |
| Average DAR | UV-Vis Spectroscopy, HIC, MS | Spectroscopic or chromatographic separation based on hydrophobicity, or mass determination | 2-4 |
| Purity | SEC-HPLC, SDS-PAGE | Separation by size | >95% monomer |
| Aggregation | SEC-HPLC | Separation by size | <5% aggregates |
| Endotoxin | LAL test | Limulus amebocyte lysate assay | < 1 EU/mg |
Mechanism of Action:
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound ADCs. The provided protocols and data serve as a foundation for researchers and drug development professionals to produce and evaluate these complex biotherapeutics. Optimization of each step is crucial to obtain a final product with the desired quality attributes for preclinical and clinical development.
References
Application Note and Protocol: In Vitro Plasma Stability of Pyridyl-Disulfide (Pds)-MMAE Antibody-Drug Conjugates
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy and safety of the ADC. An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity, while enabling efficient cleavage and payload release upon internalization into target tumor cells.[1][2]
This application note provides a detailed protocol for an in vitro plasma stability assay specifically for ADCs utilizing a pyridyl-disulfide (Pds) linker conjugated to monomethyl auristatin E (MMAE), a potent anti-tubulin agent. Pyridyl-disulfide linkers are designed to be cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.[3][] This assay is a crucial step in the preclinical development of Pds-MMAE ADCs to evaluate their stability and predict their in vivo behavior.
Principle of the Assay
The in vitro plasma stability assay evaluates the stability of the this compound ADC by incubating it in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) at physiological temperature (37°C) over a defined period. The stability is assessed by measuring the change in the average drug-to-antibody ratio (DAR) over time.[1] A decrease in DAR indicates the premature cleavage of the disulfide linker and subsequent release of the MMAE payload. The primary analytical method for quantifying DAR in this context is liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| This compound ADC | - | Test article |
| Control ADC | - | ADC with a known stable linker (optional) |
| Human, Mouse, Rat, Cynomolgus Monkey Plasma | Commercial Vendor | K2-EDTA or Sodium Heparin anticoagulant |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Molecular Biology Grade | For washing and dilutions |
| Immuno-affinity Capture Beads | e.g., Protein A/G magnetic beads | For ADC capture from plasma |
| Wash Buffer | PBS with 0.05% Tween-20 | For washing beads |
| Elution Buffer | 0.1 M Glycine-HCl, pH 2.5-3.0 | For eluting captured ADC |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.0 | To neutralize the eluate |
| Reducing Agent | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | For optional analysis of reduced antibody fragments |
| LC-MS Grade Water | - | Mobile phase component |
| LC-MS Grade Acetonitrile | - | Mobile phase component |
| LC-MS Grade Formic Acid | - | Mobile phase component additive |
| 384-well plates | - | For high-throughput assays |
| Incubator | - | Capable of maintaining 37°C |
| Magnetic Stand | - | For use with magnetic beads |
| LC-MS System | e.g., Q-TOF or Orbitrap | For DAR analysis |
Experimental Protocol
This protocol outlines the key steps for performing the in vitro plasma stability assay.
Preparation of Plasma and ADC
-
Thaw frozen plasma from the desired species in a 37°C water bath.
-
Centrifuge the thawed plasma at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Transfer the clear supernatant to a new tube.
-
Prepare a stock solution of the this compound ADC in PBS at a suitable concentration.
Incubation
-
Spike the this compound ADC into the plasma to a final concentration of approximately 100 µg/mL.
-
Gently mix the ADC-plasma solution.
-
Incubate the mixture in a 37°C incubator.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of the ADC-plasma mixture for analysis. The 0-hour time point serves as the baseline.
Immuno-affinity Capture of ADC
-
For each time point, add the collected aliquot to a microcentrifuge tube containing pre-washed immuno-affinity capture beads (e.g., Protein A/G).
-
Incubate the bead-plasma mixture for 1-2 hours at 4°C with gentle rotation to allow for efficient capture of the ADC.
-
Place the tubes on a magnetic stand and discard the supernatant.
-
Wash the beads three times with cold Wash Buffer to remove non-specifically bound plasma proteins.
Elution and Sample Preparation for LC-MS
-
Elute the captured ADC from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Place the tubes on the magnetic stand and carefully transfer the eluate to a new tube containing Neutralization Buffer.
-
For intact mass analysis, the sample is now ready for LC-MS analysis.
-
For analysis of reduced antibody fragments (light chain and heavy chain), add a reducing agent (e.g., 10 mM DTT) and incubate at 37°C for 30 minutes before LC-MS analysis.
LC-MS Analysis
-
Perform LC-MS analysis on the prepared samples to determine the average DAR.
-
The separation is typically achieved using a reversed-phase column suitable for protein analysis.
-
The mass spectrometer is operated in a mode to allow for the deconvolution of the multiply charged protein spectra to obtain the zero-charge mass of the intact or reduced ADC species.
-
The average DAR is calculated based on the relative abundance of the different drug-loaded antibody species.
Data Presentation
The quantitative data from the LC-MS analysis should be summarized in a clear and structured table to facilitate comparison of the ADC's stability across different plasma species over time.
Table 2: In Vitro Plasma Stability of this compound ADC - Average DAR
| Time (hours) | Human Plasma | Mouse Plasma | Rat Plasma | Cynomolgus Monkey Plasma |
| 0 | 4.0 | 4.0 | 4.0 | 4.0 |
| 6 | 3.9 | 3.8 | 3.7 | 3.9 |
| 24 | 3.7 | 3.5 | 3.3 | 3.8 |
| 48 | 3.5 | 3.1 | 2.9 | 3.6 |
| 72 | 3.3 | 2.8 | 2.5 | 3.4 |
| 96 | 3.1 | 2.5 | 2.2 | 3.2 |
| 168 | 2.8 | 2.1 | 1.8 | 2.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro plasma stability assay of this compound ADCs.
This compound Linker Cleavage Mechanism
Caption: Cleavage mechanism of a pyridyl-disulfide linker in the presence of glutathione (GSH).
Conclusion
The in vitro plasma stability assay is an indispensable tool in the development of this compound ADCs. It provides critical data on the stability of the linker in a biologically relevant matrix, allowing for the selection of ADC candidates with an optimal balance of stability in circulation and efficient payload release at the target site. The protocol described herein, coupled with robust LC-MS analysis, offers a reliable method for assessing the plasma stability of this important class of antibody-drug conjugates. This early-stage evaluation can help de-risk downstream in vivo studies and accelerate the development of safer and more effective cancer therapeutics.
References
Application Notes and Protocols for the Detection of MMAE-Conjugated Antibodies via ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents, such as Monomethyl Auristatin E (MMAE), directly to target cells.[1][2][3] The accurate quantification of MMAE-conjugated ADCs in biological matrices is crucial for pharmacokinetic (PK) studies, evaluating stability, and understanding the exposure-efficacy and exposure-safety relationships during drug development.[4][5] Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted, sensitive, and high-throughput method for the quantitative analysis of ADCs.
This document provides detailed protocols for two common ELISA formats used for the detection of MMAE-conjugated antibodies: the sandwich ELISA and the competitive ELISA.
Sandwich ELISA for MMAE-Conjugated Antibody Detection
The sandwich ELISA is a highly specific and sensitive method for quantifying MMAE-conjugated ADCs. This assay format utilizes two antibodies: a capture antibody specific for the MMAE payload and a detection antibody that binds to the antibody portion of the ADC.
Experimental Workflow: Sandwich ELISA
The following diagram illustrates the key steps involved in a typical sandwich ELISA for the detection of MMAE-conjugated antibodies.
Caption: Workflow of a sandwich ELISA for MMAE-conjugated antibody detection.
Quantitative Data Summary: Sandwich ELISA
The following tables summarize typical concentrations and ranges for key reagents and parameters in a sandwich ELISA for MMAE-conjugated antibodies.
Table 1: Reagent Concentrations
| Reagent | Concentration |
| Capture Anti-MMAE Antibody | 1 - 4 µg/mL |
| Blocking Buffer (BSA in PBST) | 3 - 5% |
| HRP-conjugated Detection Antibody | 0.2 - 0.5 µg/mL |
| MMAE-conjugated Antibody Standard | 0.01 - 10,000 ng/mL |
Table 2: Assay Parameters
| Parameter | Value |
| Coating Incubation | Overnight at 4°C |
| Blocking Incubation | 1 hour at Room Temperature |
| Sample/Standard Incubation | 1 hour at Room Temperature or 37°C |
| Detection Antibody Incubation | 1 hour at Room Temperature or 37°C |
| Substrate Incubation | 30 minutes |
| Dynamic Range | 0.3 - 35.0 ng/mL (assay dependent) |
Detailed Experimental Protocol: Sandwich ELISA
Materials and Reagents:
-
384-well or 96-well microtiter plates
-
Capture anti-MMAE monoclonal antibody
-
MMAE-conjugated antibody (for standard curve)
-
HRP-conjugated detection antibody (e.g., anti-human IgG)
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (PBST: PBS with 0.05% Tween 20)
-
Phosphate Buffered Saline (PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture anti-MMAE antibody to a final concentration of 1-4 µg/mL in PBS.
-
Add 100 µL (96-well) or 20 µL (384-well) of the diluted capture antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate five times with PBST.
-
Prepare a 3-5% BSA solution in PBST.
-
Add 300 µL (96-well) or 100 µL (384-well) of blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Standard and Sample Incubation:
-
Wash the plate five times with PBST.
-
Prepare a serial dilution of the MMAE-conjugated antibody standard in assay diluent. A typical range is 0.01 ng/mL to 10,000 ng/mL.
-
Prepare dilutions of your test samples in the assay diluent.
-
Add 100 µL (96-well) or 20 µL (384-well) of standards and samples to the appropriate wells in triplicate.
-
Incubate for 1 hour at room temperature or 37°C.
-
-
Detection Antibody Incubation:
-
Wash the plate five times with PBST.
-
Dilute the HRP-conjugated detection antibody to 0.2-0.5 µg/mL in the assay diluent.
-
Add 100 µL (96-well) or 20 µL (384-well) of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature or 37°C.
-
-
Substrate Development and Measurement:
-
Wash the plate ten times with PBST.
-
Add 100 µL (96-well) or 20 µL (384-well) of TMB substrate to each well.
-
Incubate for approximately 30 minutes at room temperature, protected from light.
-
Add 100 µL (96-well) or 20 µL (384-well) of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the MMAE-conjugated antibody standards.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of the test samples.
-
Competitive ELISA for MMAE-Conjugated Antibody Detection
The competitive ELISA is another format that can be used for the quantification of MMAE-conjugated ADCs. In this assay, the ADC in the sample competes with a labeled MMAE conjugate for binding to a limited number of anti-MMAE antibody binding sites coated on the plate. The signal is inversely proportional to the amount of MMAE-conjugated ADC in the sample.
Experimental Workflow: Competitive ELISA
The following diagram outlines the general steps of a competitive ELISA for MMAE-conjugated antibody detection.
Caption: Workflow of a competitive ELISA for MMAE-conjugated antibody detection.
Quantitative Data Summary: Competitive ELISA
Table 3: Reagent and Parameter Considerations
| Component | Consideration |
| Anti-MMAE Antibody Coating | Concentration needs to be optimized to be the limiting factor. |
| HRP-conjugated MMAE | Concentration is critical and must be carefully titrated. |
| Sample/Standard Incubation | Simultaneous incubation of sample and HRP-conjugated MMAE. |
| Signal | Inversely proportional to the analyte concentration. |
| Dynamic Range | Typically narrower than a sandwich ELISA. |
Detailed Experimental Protocol: Competitive ELISA
Materials and Reagents:
-
Microtiter plates coated with anti-MMAE antibody
-
MMAE-conjugated antibody (for standard curve)
-
HRP-conjugated MMAE
-
Wash Buffer (PBST)
-
TMB Substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Use pre-coated plates or coat plates with an optimized concentration of anti-MMAE antibody overnight at 4°C, followed by washing and blocking.
-
-
Competitive Reaction:
-
Add standards and samples to the appropriate wells.
-
Immediately add a fixed, optimized concentration of HRP-conjugated MMAE to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Substrate Development and Measurement:
-
Wash the plate thoroughly to remove unbound reagents.
-
Add TMB substrate to each well and incubate for 15-30 minutes.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the standards. The curve will show a decrease in signal with increasing analyte concentration.
-
Use a suitable curve-fitting model (e.g., 4-PL) to calculate the concentration of MMAE-conjugated ADC in the test samples.
-
Conclusion
Both sandwich and competitive ELISA formats are valuable tools for the quantification of MMAE-conjugated antibodies. The choice of assay format will depend on factors such as the required sensitivity, specificity, and the availability of reagents. Proper optimization and validation of the chosen protocol are essential to ensure accurate and reliable results in ADC research and development. This document provides a general guideline, and specific parameters may need to be optimized for different ADC constructs and sample matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugate ELISA - KRISHGEN Biosystems [krishgen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
Measuring Pds-MMAE Release from Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative measurement of Pds-MMAE (a potent anti-tubulin agent) release from antibody-drug conjugates (ADCs). Accurate assessment of payload release is critical for understanding an ADC's mechanism of action, stability, and pharmacokinetic profile, ultimately informing its efficacy and safety.
Introduction to this compound Release
Antibody-drug conjugates are designed to selectively deliver cytotoxic agents to target cells. The linker connecting the antibody to the payload plays a crucial role in the ADC's performance. In the case of this compound, the linker is designed to be stable in systemic circulation and to release the active MMAE payload upon internalization into the target cancer cell, often within the lysosomal compartment through enzymatic cleavage. Monitoring this release is fundamental to ADC development.
Key Analytical Techniques
Several bioanalytical methods can be employed to quantify the release of MMAE from ADCs. The choice of technique depends on the specific research question, the required sensitivity, and the sample matrix. The most common and robust methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method ideal for quantifying total antibody, conjugated antibody, and free payload.[1][2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantitative bioanalysis of small molecules, offering high specificity and sensitivity for measuring unconjugated MMAE.[4][5]
-
Fluorescence-Based Assays: Innovative methods that allow for real-time imaging and monitoring of payload release within living cells.
Section 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are versatile immunoassays that can be adapted to measure different components of an ADC in various biological matrices. For this compound ADCs, ELISAs can be designed to quantify the concentration of total antibody, the amount of conjugated ADC, and the level of released, unconjugated MMAE.
Mechanism of a Competitive ELISA for Free MMAE Quantification
A competitive ELISA is a common format for quantifying free MMAE. In this setup, free MMAE in the sample competes with a labeled MMAE conjugate for binding to a limited number of anti-MMAE antibody-coated wells. The resulting signal is inversely proportional to the concentration of free MMAE in the sample. A new, sensitive ELISA method has been developed for measuring catabolites in cells and media upon processing of ADCs by target cancer cells.
Caption: Workflow for a competitive ELISA to quantify free MMAE.
Experimental Protocol: Competitive ELISA for Free MMAE
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and temperatures is recommended for specific ADCs and sample types.
Materials:
-
Anti-MMAE antibody-coated 96-well plates
-
Biotinylated MMAE conjugate
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
MMAE standard
-
Biological samples (plasma, cell lysate, etc.)
Procedure:
-
Sample Preparation:
-
For plasma samples, precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant containing the free MMAE.
-
For cell lysates, proceed directly to the assay or perform a similar precipitation step if high protein concentration is a concern.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the MMAE standard in the assay diluent to create a standard curve (e.g., ranging from 0.1 to 100 ng/mL).
-
-
Assay Procedure:
-
Add 50 µL of prepared standards and samples to the wells of the anti-MMAE antibody-coated plate.
-
Add 50 µL of biotinylated MMAE conjugate to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the MMAE standards.
-
Determine the concentration of free MMAE in the samples by interpolating their absorbance values from the standard curve.
-
Quantitative Data Summary for ELISA
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | ~0.1 nM | |
| Dynamic Range | 0.3-35.0 ng/mL (for ADC) | |
| Precision (RSD) | < 10% | |
| Accuracy (Bias) | -12.2% to 5.2% |
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of small molecules like MMAE in complex biological matrices. It involves the separation of the analyte by liquid chromatography followed by its detection and quantification by tandem mass spectrometry.
Workflow for LC-MS/MS Analysis of Free MMAE
The general workflow involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and mass spectrometric detection.
Caption: General workflow for LC-MS/MS quantification of free MMAE.
Experimental Protocol: LC-MS/MS for Free MMAE
This protocol is a representative example and may require optimization for specific instruments and matrices.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ammonium acetate (NH₄Ac)
-
MMAE standard
-
Internal standard (IS), e.g., deuterated MMAE (D8-MMAE)
-
Biological samples
Procedure:
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples on ice.
-
To 100 µL of sample, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of cold ACN.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute MMAE, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MMAE: Precursor ion (Q1) m/z 718.5 -> Product ion (Q3) m/z 686.5
-
D8-MMAE (IS): Precursor ion (Q1) m/z 726.6 -> Product ion (Q3) m/z 694.6
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of MMAE to the internal standard against the concentration of the MMAE standards.
-
Quantify MMAE in the samples using the calibration curve.
-
Quantitative Data Summary for LC-MS/MS
| Parameter | Typical Value | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.20 - 1.01 ng/mL | |
| Dynamic Range | 1.01-2,200 ng/mL | |
| Recovery | ~43% | |
| Precision (RSD) | < 15% | |
| Accuracy | Within ±15% |
Section 3: Fluorescence-Based Assays
Fluorescence-based methods offer a powerful approach for visualizing and quantifying payload release in real-time within live cells. These assays often utilize fluorogenic probes that are quenched when part of the ADC linker-payload but become fluorescent upon cleavage of the linker.
Mechanism of a "Turn-On" Fluorescence Assay
In this type of assay, a fluorophore is attached to the payload via the same cleavable linker. The fluorescence of the probe is quenched until the linker is cleaved by lysosomal enzymes, such as Cathepsin B, leading to a "turn-on" fluorescent signal that can be detected by microscopy or flow cytometry.
Caption: Pathway of ADC processing leading to fluorescent signal.
Experimental Protocol: Live-Cell Imaging of MMAE Release
This protocol outlines a general procedure for assessing payload release using a fluorogenic ADC.
Materials:
-
Target cancer cell line
-
Control (non-target) cell line
-
Fluorescently labeled this compound ADC
-
Cell culture medium and supplements
-
Fluorescence microscope or high-content imager
-
Hoechst stain (for nuclear counterstaining)
-
Lysosomal marker (e.g., LysoTracker)
Procedure:
-
Cell Culture:
-
Plate target and control cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well imaging plates).
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 100 nM).
-
Include an untreated control group.
-
Incubate for various time points (e.g., 2, 4, 8, 24 hours) to monitor the kinetics of release.
-
-
Staining (Optional):
-
In the last 30 minutes of incubation, add Hoechst stain to label the nuclei and a lysosomal marker to confirm co-localization.
-
-
Imaging:
-
Wash the cells with fresh medium or PBS.
-
Acquire images using a fluorescence microscope with appropriate filter sets for the fluorophore, Hoechst, and the lysosomal marker.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per lysosomal compartment using image analysis software (e.g., ImageJ, CellProfiler).
-
Compare the fluorescence signal in target versus control cells and across different time points.
-
Assess the co-localization of the fluorescent signal with the lysosomal marker to confirm the site of payload release.
-
Quantitative Data Summary for Fluorescence-Based Assays
Quantitative data for fluorescence-based assays are often presented as relative fluorescence units (RFU) or fold-change in fluorescence intensity over background. The key advantage is the ability to obtain single-cell and subcellular resolution data.
| Parameter | Measurement | Reference(s) |
| Readout | Fluorescence Intensity (RFU) | |
| Application | Real-time, live-cell imaging | |
| Specificity | High, dependent on linker cleavage | |
| Throughput | Can be adapted for high-content screening |
Conclusion
The selection of an appropriate analytical technique for measuring this compound release is crucial for the successful development of ADCs. ELISA provides a robust and high-throughput method for routine screening and pharmacokinetic studies. LC-MS/MS offers the highest degree of sensitivity and specificity for absolute quantification of the free payload. Fluorescence-based assays provide invaluable mechanistic insights into the subcellular localization and kinetics of payload release. A combination of these techniques will provide a comprehensive understanding of the ADC's behavior both in vitro and in vivo.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Antibody Drug Conjugate ELISA - KRISHGEN Biosystems [krishgen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies to Reduce Off-Target Toxicity of PDS-MMAE ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the off-target toxicity of Antibody-Drug Conjugates (ADCs) utilizing a pyridyldisulfanyl (PDS) linker with the payload Monomethyl auristatin E (MMAE).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with PDS-MMAE ADCs?
A1: Off-target toxicity of this compound ADCs is multifactorial. The primary mechanisms include:
-
Premature Payload Release: The disulfide bond in PDS linkers can be susceptible to reduction by agents in systemic circulation, such as glutathione, leading to the premature release of free MMAE.[1][2] This unconjugated, highly potent MMAE can then diffuse into healthy cells and cause toxicity.[3][4]
-
Target-Independent Uptake: ADCs can be taken up non-specifically by healthy tissues, particularly by cells of the reticuloendothelial system like macrophages in the liver and spleen.[5] This uptake can be mediated by Fc receptors recognizing the antibody portion of the ADC.
-
The "Bystander Effect" in Healthy Tissues: MMAE is a membrane-permeable payload. If an ADC is non-specifically internalized by a healthy cell or releases its payload prematurely in the vicinity of healthy tissue, the freed MMAE can diffuse into neighboring healthy cells, causing localized damage.
-
On-Target, Off-Tumor Toxicity: The target antigen for the antibody may be expressed at low levels on healthy tissues. This can lead to intended ADC binding and subsequent cell death in non-malignant tissues, causing toxicity.
Q2: How does the Drug-to-Antibody Ratio (DAR) influence off-target toxicity?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter affecting both the efficacy and safety of an ADC. Generally, a higher DAR increases ADC potency but also elevates the risk of off-target toxicity.
-
Increased Hydrophobicity: MMAE is a hydrophobic molecule. Higher DAR values increase the overall hydrophobicity of the ADC, which can accelerate its clearance from circulation and promote non-specific uptake by organs like the liver.
-
Aggregation and Instability: ADCs with high DARs are more prone to aggregation, which can impact stability and lead to faster clearance and increased immunogenicity.
-
Narrower Therapeutic Window: Studies have consistently shown that ADCs with lower, more homogenous DAR values (e.g., 2 or 4) often possess a better therapeutic window compared to those with high or heterogeneous DARs (e.g., 8).
Q3: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
A3: The DLTs for MMAE-based ADCs are primarily linked to the cytotoxic effect of MMAE on rapidly dividing healthy cells. The most frequently reported DLTs in clinical studies include:
-
Neutropenia: A significant reduction in neutrophils (a type of white blood cell) is a very common DLT. This is attributed to the cytotoxic effect of MMAE on hematopoietic progenitor cells in the bone marrow.
-
Peripheral Neuropathy: Damage to peripheral nerves can cause symptoms such as numbness, tingling, and pain. This is thought to occur because MMAE disrupts the microtubule network within neurons.
-
Anemia and Thrombocytopenia: Reductions in red blood cells and platelets are also common hematological toxicities.
Q4: How can linker stability be improved to reduce premature payload release?
A4: Enhancing linker stability is crucial for widening the therapeutic window of an ADC. While PDS linkers offer a straightforward release mechanism, their stability can be a concern. Strategies to improve stability include:
-
Linker Re-engineering: Consider alternative cleavable linkers with higher plasma stability. Peptide-based linkers, such as the valine-citrulline (vc) linker, are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant inside tumor cells but less active in circulation. This provides a more specific release mechanism.
-
Non-Cleavable Linkers: Employing a non-cleavable linker (e.g., SMCC) is another strategy. With these linkers, the payload is only released after the entire antibody is degraded within the lysosome of the target cell. This significantly enhances plasma stability but may reduce the bystander effect.
Q5: How can increasing ADC hydrophilicity reduce off-target toxicity?
A5: Increasing the hydrophilicity of an ADC can significantly improve its safety profile. This is typically achieved by modifying the linker.
-
PEGylation: Incorporating polyethylene glycol (PEG) chains into the linker is a common and effective strategy. PEGylation shields the hydrophobic payload, which has been shown to slow plasma clearance, reduce non-specific uptake by tissues, and improve the maximum tolerated dose (MTD) in preclinical models.
-
Hydrophilic Moieties: Other hydrophilic components, such as polysarcosine chains or hydrophilic amino acids, can also be incorporated into the linker to achieve similar benefits.
Q6: How can the bystander effect be modulated to improve the therapeutic window?
A6: The bystander effect, where released MMAE kills adjacent antigen-negative tumor cells, is a key advantage. However, this same property contributes to off-target toxicity if the payload is released near healthy tissue. Modulating this effect involves a trade-off between efficacy and safety. One approach is payload modification. For instance, the related auristatin, MMAF, has a charged carboxyl group that makes it less membrane-permeable than MMAE. Using a less permeable payload can reduce the bystander effect and its associated off-target toxicities.
Q7: What is "inverse targeting" and how can it mitigate MMAE toxicity?
A7: "Inverse targeting" is an innovative strategy that involves the co-administration of a payload-neutralizing agent with the ADC. For MMAE-based ADCs, this agent is typically a humanized antibody fragment (Fab) that specifically binds to free, unconjugated MMAE in circulation. This approach "mops up" any prematurely released payload, preventing it from diffusing into healthy cells and causing toxicity. Preclinical studies have demonstrated that this can significantly reduce toxicity (e.g., body weight loss, myelosuppression) without compromising the ADC's anti-tumor efficacy.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.
This observation is a direct indicator of target-independent toxicity and suggests that the ADC may have a narrow therapeutic window in vivo.
| Possible Cause | Suggested Solution & Experimental Protocol |
| 1. Linker Instability in Culture Media: The PDS linker may be unstable in the culture medium, leading to the release of free MMAE. | Assess Linker Stability: Perform a plasma/media stability assay to quantify the rate of MMAE release over time. If significant release is observed, consider re-engineering the linker with a more stable chemistry (e.g., a protease-cleavable valine-citrulline linker). See Protocol 1 . |
| 2. Non-Specific Endocytosis: The ADC may be internalized by cells through mechanisms other than target-antigen binding. | Use a Non-Targeting Control: Synthesize a control ADC using an irrelevant antibody (with no target on the cells) but the same this compound linker and DAR. A significant level of cytotoxicity from this control ADC confirms non-specific uptake. |
| 3. High Hydrophobicity: The ADC's hydrophobicity may be causing non-specific interactions with the cell membrane. | Increase ADC Hydrophilicity: If non-specific uptake is confirmed, consider strategies like PEGylating the linker to improve the ADC's solubility and reduce non-specific binding. |
Issue 2: Significant in vivo toxicity (e.g., >15% body weight loss, severe neutropenia) at low ADC doses.
This indicates poor tolerability and a narrow therapeutic index, which could be caused by several factors related to the ADC's properties in vivo.
| Possible Cause | Suggested Solution & Experimental Protocol |
| 1. Rapid Clearance & Non-Specific Uptake: The ADC may be rapidly cleared from circulation and accumulate in organs like the liver and bone marrow. | Optimize Pharmacokinetics (PK): Increase the hydrophilicity of the ADC through linker modification (e.g., PEGylation) to slow clearance and reduce non-specific tissue accumulation. An in vivo tolerability study can help determine the Maximum Tolerated Dose (MTD). See Protocol 3 . |
| 2. High Drug-to-Antibody Ratio (DAR): A high DAR increases hydrophobicity and accelerates clearance. | Optimize DAR: Aim for a lower, more homogenous DAR. Site-specific conjugation methods can help achieve a consistent DAR of 2 or 4, which often provides a better therapeutic window. |
| 3. In Vivo Linker Instability: The PDS linker is being cleaved prematurely in circulation. | Evaluate Alternative Linkers: Test ADCs with more stable linkers (e.g., protease-cleavable or non-cleavable) in parallel in your in vivo models to compare their tolerability and efficacy. |
| 4. High Levels of Free MMAE: Premature deconjugation is leading to systemic exposure to the toxic payload. | Consider Inverse Targeting: Co-administer an anti-MMAE Fab fragment with your ADC to neutralize free MMAE in circulation. This can directly test the hypothesis that free payload is the primary driver of toxicity. |
Data Summaries
Table 1: Comparison of Common Linker Technologies and Stability Characteristics
| Linker Type | Release Mechanism | Key Features | Potential Issues |
| Disulfide (e.g., PDS) | Reduction (e.g., by Glutathione) | Simple chemistry; efficient intracellular release. | Potential for instability in plasma, leading to premature payload release. |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B) | High plasma stability; specific cleavage by lysosomal proteases. | Efficacy depends on protease expression levels in the tumor. |
| Hydrazone | Acid-cleavable (low pH in endosomes) | Targeted release in the acidic tumor microenvironment or endosomes. | Can exhibit instability at physiological pH, leading to off-target release. |
| Non-Cleavable (e.g., Thioether) | Antibody Degradation | Highest plasma stability; payload released only after lysosomal degradation of the ADC. | Reduced or no bystander effect; efficacy depends on efficient ADC internalization and degradation. |
Table 2: Representative Preclinical Data on Strategies to Mitigate MMAE Toxicity
| Strategy | ADC Investigated | Animal Model | Key Finding | Reference |
| Inverse Targeting | Polatuzumab Vedotin (120 mg/kg) | Mouse | Co-administration of anti-MMAE Fab (ABC3315) reduced body weight loss from 11.9% to 4.1% without impacting anti-tumor efficacy. | |
| PEGylation | Non-targeting MMAE ADC (50 mg/kg) | Rat | Non-PEGylated ADC led to >20% body weight loss by day 6. PEG12-ADC resulted in minimal body weight change. | |
| DAR Optimization | Anti-CD30-vc-MMAE | Mouse | ADCs with higher DAR values (e.g., 8) had faster systemic clearance and a narrower therapeutic index than ADCs with lower DARs (e.g., 2 or 4). |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the rate of drug deconjugation from an ADC in plasma.
-
Objective: To determine the stability of the this compound linker and quantify payload release over time in plasma from relevant species (e.g., human, mouse).
-
Materials: this compound ADC, control plasma (e.g., human, mouse), PBS, 37°C incubator, analytical system (e.g., LC-MS).
-
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).
-
Immediately process samples to stop the reaction and precipitate plasma proteins (e.g., with acetonitrile).
-
Analyze the supernatant using an appropriate method (e.g., LC-MS) to quantify the amount of intact ADC, total antibody, and released payload.
-
Calculate the percentage of ADC remaining intact at each time point and determine its half-life in plasma.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC on both antigen-positive and antigen-negative cell lines.
-
Objective: To evaluate the target-specific and non-specific killing of the this compound ADC.
-
Materials: Antigen-positive and antigen-negative cell lines, complete culture medium, 96-well plates, this compound ADC, naked antibody, MTT solution, solubilization buffer, plate reader.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the naked antibody control in culture medium.
-
Replace the medium on the cells with the ADC or antibody dilutions. Include untreated cells as a control.
-
Incubate for 72-96 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Add solubilization buffer to dissolve the crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values. A low IC50 on antigen-negative cells indicates significant off-target toxicity.
-
Protocol 3: In Vivo Tolerability (Maximum Tolerated Dose - MTD) Study
This protocol provides a framework for assessing the in vivo safety and tolerability of a this compound ADC in rodents.
-
Objective: To determine the MTD, defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).
-
Materials: Healthy mice (e.g., C57BL/6), this compound ADC, vehicle control, analytical equipment for hematology and clinical chemistry.
-
Methodology:
-
Acclimate animals and randomize them into groups (n=3-5 per group).
-
Prepare dose formulations of the ADC and vehicle control.
-
Administer a single intravenous (IV) dose of the ADC or vehicle to each mouse. Dose levels should be selected based on in vitro data and literature.
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior).
-
Record the body weight of each mouse daily for at least 14 days.
-
At the end of the study, collect blood for complete blood counts (especially neutrophils) and clinical chemistry (e.g., liver function tests).
-
Perform a gross necropsy and collect major organs for histopathological examination to identify tissue damage.
-
Visualizations
Caption: Mechanisms of this compound ADC on-target efficacy and off-target toxicity.
Caption: Preclinical workflow for evaluating and optimizing ADC toxicity.
Caption: Logical troubleshooting flow for high off-target ADC toxicity.
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Drug-to-Antibody Ratio for Pds-MMAE ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of Plicamycin-MMAE (Pds-MMAE) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for this compound ADCs?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2][] It is a critical quality attribute because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][4] An imbalance in the DAR can lead to an ineffective therapeutic or one with unacceptable toxicity. For instance, a low DAR may not deliver a sufficient payload to the target cancer cells, while a high DAR can increase the risk of off-target toxicity and lead to faster clearance of the ADC from circulation.
Q2: How does the DAR of a this compound ADC impact its therapeutic window?
A2: The therapeutic window of an ADC is the range between the minimum effective dose and the maximum tolerated dose. The DAR plays a crucial role in defining this window:
-
Efficacy: Generally, a higher DAR results in a more potent ADC as more cytotoxic MMAE is delivered to the target cell. However, this relationship is not always linear; an excessively high DAR may not further enhance efficacy.
-
Toxicity: Higher DAR values are often linked to increased systemic toxicity. This can be due to the hydrophobic nature of MMAE, where a higher drug load increases the overall hydrophobicity of the ADC, potentially leading to aggregation and faster clearance by the liver. Premature release of the payload in circulation can also contribute to off-target toxicity.
-
Pharmacokinetics (PK): ADCs with high DARs (e.g., greater than 4) tend to be cleared more rapidly from the bloodstream, reducing their half-life and overall exposure. This can diminish the therapeutic effect. In some studies, ADCs with a DAR of 8 were cleared from circulation faster than those with a DAR of 2 or 4.
Q3: What is considered an optimal DAR for a this compound ADC?
A3: There is no universal optimal DAR for all ADCs; it must be determined empirically for each specific antibody, target, and linker-drug combination. However, for many MMAE-based ADCs, a DAR of 2 to 4 is often considered to have the best therapeutic index, balancing efficacy and safety.
Q4: What are the primary methods for determining the DAR of a this compound ADC?
A4: Several analytical techniques are used to determine the DAR:
-
Hydrophobic Interaction Chromatography (HIC): This is a standard method for cysteine-conjugated ADCs. It separates ADC species based on their hydrophobicity, allowing for the quantification of antibodies with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, etc.).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is often used after reducing the ADC to separate the light and heavy chains. The DAR can be calculated by analyzing the drug distribution on each chain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for the determination of the number of conjugated drugs.
-
UV/Vis Spectroscopy: This is a simpler method that can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug).
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of this compound to an antibody and the subsequent characterization of the ADC.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Average DAR | 1. Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation. 2. Suboptimal Conjugation Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency. The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5. 3. Hydrolysis of Maleimide: The maleimide group on the linker can hydrolyze in aqueous solutions, rendering it inactive. 4. Inaccurate Reagent Concentrations: Errors in the concentration of the antibody or the this compound linker-payload. | 1. Optimize Reduction: Vary the concentration of the reducing agent (e.g., TCEP) and the incubation time and temperature. Ensure the reducing agent is fresh. 2. Optimize Conjugation: Systematically vary the pH, temperature, and incubation time of the conjugation reaction. 3. Prepare Fresh Reagents: Prepare the this compound solution immediately before use. 4. Verify Concentrations: Accurately measure the concentrations of the antibody and linker-payload solutions. |
| High Levels of Aggregation | 1. Increased Hydrophobicity: MMAE is hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation. 2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer can induce aggregation. 3. Harsh Conjugation or Purification Conditions: High temperatures or extreme pH can denature the antibody. | 1. Reduce Molar Excess of Drug-Linker: A lower molar ratio of this compound to antibody during conjugation can result in a lower average DAR and reduced aggregation. 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation. 3. Control Reaction Conditions: Maintain optimal temperature and pH throughout the conjugation and purification process. |
| Inconsistent DAR Between Batches | 1. Variability in Reagents: Differences in the quality or activity of the antibody, reducing agent, or this compound linker-payload between batches. 2. Inconsistent Reaction Parameters: Minor variations in reaction time, temperature, or pH. 3. Inaccurate Quantification: Errors in determining the concentrations of starting materials. | 1. Qualify Reagents: Use well-characterized and consistent batches of all reagents. 2. Standardize Protocols: Strictly adhere to established and validated protocols for all steps. 3. Calibrate Instruments: Ensure all instruments used for quantification are properly calibrated. |
| Poor Resolution in HIC Analysis | 1. Suboptimal HIC Column: The chosen HIC column may not be suitable for resolving the different DAR species. 2. Inadequate Elution Gradient: The salt gradient may be too steep, leading to co-elution of different DAR species. 3. Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution. | 1. Screen HIC Columns: Test different HIC columns with varying hydrophobicity. 2. Optimize Gradient: Use a shallower salt gradient to improve the separation of closely eluting peaks. 3. Reduce Sample Load: Inject a smaller amount of the ADC sample onto the column. |
Experimental Protocols
Protocol 1: Cysteine-Based this compound Conjugation
This protocol describes a general two-step process for conjugating a maleimide-containing this compound linker-payload to an antibody via interchain cysteine residues.
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.
-
Remove the excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2).
Step 2: Conjugation
-
Dissolve the this compound in a small amount of an organic solvent like DMSO.
-
Add the this compound solution to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of this compound to antibody). The final concentration of the organic solvent should typically be below 10% (v/v).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Quench the reaction by adding a molar excess of a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purify the resulting ADC from unconjugated payload, quencher, and other reactants. This is typically done using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the purified ADC for average DAR, aggregation, and purity using methods like HIC (Protocol 2), SEC, and MS.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the DAR of a cysteine-linked this compound ADC using HIC-HPLC.
1. Materials and Reagents:
-
HPLC System: A biocompatible UHPLC or HPLC system with a UV detector.
-
HIC Column: e.g., TSKgel Butyl-NPR or equivalent.
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0.
2. Chromatographic Method:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.5-1.0 mL/min.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Elution Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. This decreasing salt gradient will elute the ADC species in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.).
-
Detection: Monitor the absorbance at 280 nm.
3. Data Analysis:
-
Peak Identification: Identify the peaks in the chromatogram corresponding to each DAR species. The unconjugated antibody (DAR 0) will elute first, followed by the species with increasing numbers of conjugated drugs.
-
Peak Integration: Integrate the area of each identified peak.
-
Calculate Percent Area: Determine the percentage of the total peak area that each individual peak represents.
-
Calculate Average DAR: The average DAR is calculated using the following formula: Average DAR = Σ (% Area of each DAR species × Number of drugs for that species) / 100
Data Presentation
Table 1: Example HIC Data for a this compound ADC
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR 0 | 8.5 | 150,000 | 15% |
| DAR 2 | 12.2 | 350,000 | 35% |
| DAR 4 | 15.8 | 400,000 | 40% |
| DAR 6 | 18.1 | 100,000 | 10% |
| Total | 1,000,000 | 100% | |
| Average DAR | 3.45 |
Table 2: Impact of DAR on this compound ADC Properties (Illustrative)
| DAR | In Vitro Potency (IC50) | In Vivo Efficacy (% Tumor Growth Inhibition) | Plasma Clearance (mL/hr/kg) | Aggregation (%) |
| 2 | Higher | Moderate | Lower | Low |
| 4 | Lower | High | Moderate | Moderate |
| 8 | Lowest | Moderate to Low | High | High |
Visualizations
Caption: General Workflow for ADC Conjugation and DAR Analysis.
Caption: Logic Diagram for Troubleshooting Inconsistent DAR.
Caption: Simplified Signaling Pathway of an ADC Leading to Apoptosis.
References
Technical Support Center: Minimizing Hydrophobicity of PDS-MMAE ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the hydrophobicity of Pyridyldithio (PDS)-MMAE antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary contributors to the hydrophobicity of PDS-MMAE ADCs?
A1: The primary contributors to the hydrophobicity of this compound ADCs are:
-
The MMAE Payload: Monomethyl auristatin E (MMAE) is an exceptionally hydrophobic cytotoxic agent.[1][2] The covalent attachment of multiple MMAE molecules to the antibody significantly increases the overall hydrophobicity of the ADC.[2]
-
The Linker: Certain linkers, such as the commonly used maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PABC) linker, also contribute to the hydrophobicity of the drug-linker complex.[3]
-
Drug-to-Antibody Ratio (DAR): The hydrophobicity of an ADC is directly proportional to its drug-to-antibody ratio (DAR).[4] Higher DAR values lead to increased hydrophobicity, which can result in a greater tendency for aggregation.
Q2: What are the consequences of high hydrophobicity in this compound ADCs?
A2: High hydrophobicity in this compound ADCs can lead to several undesirable consequences:
-
Aggregation: Increased surface hydrophobicity promotes self-association of ADC molecules, leading to the formation of soluble and insoluble aggregates. Aggregation can reduce therapeutic efficacy and potentially increase immunogenicity.
-
Poor Pharmacokinetics: Highly hydrophobic ADCs, particularly those with high DARs (e.g., DAR 8), tend to have faster plasma clearance, reducing their systemic exposure and in vivo efficacy.
-
Decreased Stability: ADCs with higher DARs and consequently greater hydrophobicity can be less stable, with a higher propensity to aggregate during storage and under stress conditions.
-
Challenges in Manufacturing and Formulation: The hydrophobic nature of these ADCs complicates purification, as they can bind irreversibly to chromatography resins, and makes them difficult to formulate in aqueous buffers, often leading to poor solubility.
Q3: How can the hydrophobicity of this compound ADCs be minimized?
A3: Several strategies can be employed to minimize the hydrophobicity of this compound ADCs:
-
Incorporate Hydrophilic Linkers: The use of hydrophilic linkers containing moieties like polyethylene glycol (PEG), pyrophosphate diesters, or negatively charged sulfonate groups can effectively reduce ADC aggregation.
-
Payload Modification: Modifying the payload itself to be more hydrophilic is another effective approach. For example, the development of a glycosylated auristatin derivative, MMAU, has been shown to produce ADCs with reduced aggregation tendencies.
-
Optimize the Drug-to-Antibody Ratio (DAR): Since hydrophobicity increases with DAR, optimizing the conjugation reaction to achieve a lower average DAR can result in a less hydrophobic and less aggregation-prone ADC.
-
Formulation Strategies: Utilizing appropriate buffer conditions, such as pH and salt concentrations that are not close to the ADC's isoelectric point, can minimize aggregation. The addition of excipients like arginine and glycine can also help stabilize the ADC.
Troubleshooting Guide
Problem 1: My this compound ADC is aggregating during or after purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Hydrophobicity of ADC (High DAR) | Optimize the mobile phase conditions for Hydrophobic Interaction Chromatography (HIC). Consider using milder salts (e.g., sodium chloride instead of ammonium sulfate) or adding organic modifiers like isopropanol (IPA) to the elution buffer. | Reduced aggregation and improved recovery of the target ADC species. |
| Reduce the average DAR of the ADC by optimizing the conjugation reaction conditions. | A less hydrophobic ADC that is less prone to aggregation. | |
| Incorporate hydrophilic linkers or solubility-enhancing moieties into the ADC construct. | Increased solubility and reduced aggregation of the ADC. | |
| Inappropriate Buffer Conditions | Screen different buffer pH and salt concentrations to find conditions that minimize aggregation and maintain ADC stability. Ensure the pH is not near the isoelectric point (pI) of the ADC. | Identification of buffer conditions that minimize aggregation. |
| Perform buffer exchange into a suitable formulation buffer immediately after purification using techniques like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). | Removal of high-salt elution buffers and stabilization of the purified ADC. | |
| Stress Factors (e.g., Temperature, Shear Stress) | Perform all purification steps at a controlled room temperature or lower, if the ADC is sensitive to temperature. | Minimized temperature-induced aggregation. |
| Minimize shear stress by using appropriate flow rates during chromatography and avoiding vigorous mixing. | Preservation of the native ADC structure. |
Problem 2: I am observing poor in vivo efficacy and rapid clearance of my high DAR this compound ADC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Increased Hydrophobicity Leading to Rapid Clearance | Redesign the ADC using a more hydrophilic linker, such as one containing PEG or a glycoside moiety. | Improved pharmacokinetic profile and increased systemic exposure. |
| Consider using a more hydrophilic payload derivative, like MMAU, which has shown to enable high DAR ADCs with better in vivo properties. | A high DAR ADC with hydrophilicity comparable to lower DAR MMAE ADCs, leading to improved in vivo performance. | |
| Reduce the average DAR of the ADC. Studies have shown that ADCs with lower DARs (e.g., 2 or 4) can have a better therapeutic index than those with a DAR of 8. | Slower systemic clearance and an improved therapeutic index. | |
| Aggregation in Circulation | Analyze the ADC for aggregate formation using Size Exclusion Chromatography (SEC) before in vivo administration. | Confirmation of the monomeric state of the ADC. |
| If aggregation is present, address it using the strategies outlined in "Problem 1". | A more stable and effective ADC in vivo. |
Quantitative Data Summary
Table 1: Impact of Linker and Payload on ADC Hydrophobicity
| ADC Construct | Linker Type | Payload | Average DAR | HIC Retention Time (Relative) | Reference |
| Trastuzumab-MC-VC-PABC-MMAE | Hydrophobic | MMAE | 4 | High | |
| Trastuzumab-PEG12-Phosphonamidate-VC-PABC-MMAE | Hydrophilic (PEG) | MMAE | 8 | Significantly Lower than DAR 8 MMAE | |
| Trastuzumab-MC-VC-PABC-MMAU | Hydrophobic | MMAU (hydrophilic derivative) | 8 | Between DAR 3 and 4 of MMAE ADC |
Table 2: Effect of DAR on MMAE-ADC Properties
| Property | DAR 2 | DAR 4 | DAR 8 | Reference |
| In Vitro Potency | Lower | Intermediate | Highest | |
| Plasma Clearance | Slowest | Intermediate | Fastest | |
| Maximum Tolerated Dose (in mice) | Highest | Intermediate | Lowest | |
| In Vivo Antitumor Activity | Active at higher doses | Comparable to DAR 8 | Potent but limited by tolerability |
Experimental Protocols
1. Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
-
Objective: To separate and quantify ADC species based on their hydrophobicity, which correlates with their DAR.
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, containing 25% Isopropanol
-
-
Methodology:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.
-
Sample Loading: Load the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 15 minutes).
-
Data Acquisition: Monitor the elution profile at 280 nm. The unconjugated antibody will elute first, followed by ADC species with increasing DAR.
-
2. Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
Objective: To separate and quantify ADC monomers from aggregates and fragments based on their hydrodynamic volume.
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
-
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Sample Injection: Inject the prepared ADC sample onto the column.
-
Isocratic Elution: Elute the sample isocratically with the mobile phase.
-
Data Acquisition: Monitor the elution profile at 280 nm. High molecular weight species (aggregates) will elute first, followed by the monomeric ADC peak, and then any low molecular weight fragments.
-
Visualizations
Caption: Workflow for this compound ADC synthesis, purification, and characterization.
Caption: Decision tree for troubleshooting issues related to high ADC hydrophobicity.
References
Instability issues with pyridyl disulfide linkers in vivo.
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo instability of pyridyl disulfide linkers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues in your experiments.
Troubleshooting Guides
Issue: Premature Cleavage of Pyridyl Disulfide Linker in Circulation
Premature cleavage of disulfide linkers in the bloodstream is a frequent challenge, leading to off-target toxicity and diminished therapeutic efficacy.[1][2][3] The primary causes are the reductive environment of plasma and exchange reactions with free thiols.[3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Thiol-Disulfide Exchange with Plasma Thiols | Increase Steric Hindrance: Introduce bulky groups (e.g., methyl, cyclobutyl) on the carbon atoms adjacent to the disulfide bond.[4] | Steric hindrance protects the disulfide bond from nucleophilic attack by plasma thiols like albumin and cysteine, thereby enhancing stability. Conjugates with more sterically hindered linkers have shown greater stability to reductive cleavage. |
| Optimize Conjugation Site: Select a conjugation site on the antibody that is less solvent-accessible. Site-specific conjugation can improve stability. | The local microenvironment of the conjugation site can influence the susceptibility of the disulfide bond to cleavage. Less accessible sites can shield the linker. | |
| Enzymatic Cleavage | Evaluate Linker Susceptibility: Test the stability of the linker in the presence of purified thioredoxin (TRX) and glutaredoxin (GRX). | While the primary cleavage mechanism is reductive, enzymes like TRX and GRX in the blood can catalytically cleave some disulfide bonds. If enzymatic cleavage is significant, linker redesign may be necessary. |
| Inefficient Payload Release at Target Site | Balance Stability and Release: Modulate the degree of steric hindrance. While high stability in circulation is desired, excessive hindrance can prevent payload release inside the target cell. | A balance is crucial. For instance, a cyclobutyl-hindered linker was effective, while a more hindered cyclopropyl analog was not, due to failed payload release after disulfide cleavage. |
| Incorporate Self-Immolative Spacers: Utilize self-immolating linkers that, after disulfide cleavage, undergo intramolecular cyclization to release the unmodified payload. | This ensures that even if the disulfide bond is cleaved, the active payload is efficiently released inside the cell, which is critical for therapeutic effect. |
Quantitative Data on Linker Stability
The stability of disulfide linkers is often evaluated by measuring the drug-to-antibody ratio (DAR) over time in vivo. Below is a summary of representative data.
| Linker Type | Conjugation Site | In Vivo Half-life (t½) in Mice | Key Findings | Reference |
| Unhindered Disulfide | Light Chain - V205C | ~1.5 days | Least stable conjugate, resulting in modest tumor growth delay. | |
| Unhindered Disulfide | Light Chain - K149C | ~3 days | Increased stability compared to V205C, leading to complete tumor regression. | |
| Methyl-Hindered Disulfide | Light Chain - V205C | > 4 days | Addition of a methyl group significantly increased stability and resulted in complete tumor regression. | |
| Methyl-Hindered Disulfide | Light Chain - K149C | Not explicitly stated, but shown to be stable. | The combination of a more stable site and steric hindrance provides robust stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pyridyl disulfide linker cleavage in vivo?
A1: The primary mechanism is thiol-disulfide exchange with endogenous thiols. In blood plasma, the most abundant reactive thiol is the cysteine-34 residue of human serum albumin (HSA). Intracellularly, particularly in the reductive environment of tumor cells, glutathione (GSH) is present at much higher concentrations and is a major contributor to disulfide bond cleavage.
Q2: How does steric hindrance improve the in vivo stability of disulfide linkers?
A2: Steric hindrance, achieved by adding bulky groups near the disulfide bond, physically obstructs the approach of nucleophilic thiols, such as those from albumin or glutathione. This increased steric bulk makes the disulfide bond less accessible and therefore more resistant to reductive cleavage, leading to enhanced stability in circulation.
Q3: My conjugate is stable in plasma but shows low efficacy. What could be the issue?
A3: This paradox often arises from a trade-off between stability and payload release. While a highly stable linker prevents premature drug release in circulation, it may also inhibit efficient cleavage and payload release within the target cell. The intracellular environment, though reductive, may not be sufficient to cleave an overly stabilized disulfide bond. It is also possible that after cleavage, the linker fails to self-immolate, preventing the release of the active drug.
Q4: Can the choice of conjugation site on the antibody affect linker stability?
A4: Yes, the conjugation site plays a critical role. Different sites on an antibody have varying degrees of solvent accessibility and are surrounded by different amino acid residues. A disulfide linker placed in a more buried or sterically protected position will be less susceptible to thiol-disulfide exchange and enzymatic cleavage compared to one in a highly exposed region.
Q5: Are there alternatives to pyridyl disulfide linkers for creating cleavable conjugates?
A5: Yes, several other cleavable linker technologies are used in drug development. These include:
-
Acid-cleavable linkers: These contain groups like hydrazones that are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.
-
Enzyme-cleavable linkers: These incorporate peptide sequences (e.g., valine-citrulline) that are specifically cleaved by lysosomal proteases like cathepsin B.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a disulfide-linked conjugate in plasma by monitoring the drug-to-antibody ratio (DAR) over time.
Materials:
-
Disulfide-linked antibody-drug conjugate (ADC)
-
Freshly collected human or mouse plasma (with anticoagulant, e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Affinity capture beads (e.g., Protein A or Protein G)
-
Wash buffers
-
Elution buffer
-
LC-MS system
Methodology:
-
Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma. Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Affinity Capture: Add the aliquot to pre-washed affinity capture beads and incubate to capture the ADC.
-
Washing: Wash the beads several times with wash buffer to remove plasma proteins and any prematurely released payload.
-
Elution: Elute the captured ADC from the beads using an appropriate elution buffer.
-
LC-MS Analysis: Analyze the eluted ADC sample using a liquid chromatography-mass spectrometry (LC-MS) system to determine the average DAR.
-
Data Analysis: Plot the average DAR as a function of time to determine the in vitro stability profile of the conjugate.
Protocol 2: Glutathione (GSH) Challenge Assay
Objective: To evaluate the susceptibility of the disulfide linker to reductive cleavage by glutathione.
Materials:
-
Disulfide-linked conjugate
-
Glutathione (GSH) stock solution (e.g., 100 mM)
-
PBS, pH 7.4
-
Quenching solution (e.g., N-ethylmaleimide, NEM)
-
Analytical method to differentiate between conjugated and unconjugated payload (e.g., HPLC, LC-MS)
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing the conjugate at a fixed concentration in PBS.
-
GSH Addition: Add GSH to the reaction mixtures to final concentrations that mimic intracellular levels (e.g., 1-10 mM).
-
Incubation: Incubate the reactions at 37°C.
-
Time Points and Quenching: At various time points, take aliquots and immediately add a quenching solution like NEM to stop the thiol-disulfide exchange reaction.
-
Analysis: Analyze the samples to quantify the amount of released payload.
-
Data Analysis: Calculate the percentage of payload release at each time point to assess the linker's sensitivity to GSH-mediated cleavage.
Visualizations
Caption: In vivo instability pathway of pyridyl disulfide linkers in circulation.
Caption: Troubleshooting workflow for addressing linker instability and efficacy.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing MMAE Payload Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to Monomethyl Auristatin E (MMAE) payloads in antibody-drug conjugate (ADC) cancer therapies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is MMAE and how does it induce cancer cell death?
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent. It is a tubulin inhibitor, meaning it disrupts the formation of microtubules, which are essential components of the cell's cytoskeleton. By binding to tubulin, MMAE prevents the polymerization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis. Due to its high cytotoxicity, MMAE is primarily utilized as a payload in ADCs, which allows for targeted delivery to cancer cells.
Q2: What are the primary mechanisms by which cancer cells develop resistance to MMAE-based ADCs?
Cancer cells can develop resistance to MMAE-based ADCs through several key mechanisms:
-
Upregulation of Drug Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1.[1][2] These transporters act as cellular pumps, actively removing MMAE from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.
-
Altered ADC Trafficking and Lysosomal Processing: For the MMAE payload to be effective, the ADC must be internalized by the cancer cell, trafficked to the lysosomes, and the linker connecting MMAE to the antibody must be cleaved.[1] Resistance can emerge from impaired internalization of the ADC-antigen complex, or from defects in the endosomal-lysosomal pathway that prevent the efficient release of MMAE.
-
Alterations in the Payload Target (Tubulin): Although less common, mutations in the β-tubulin gene, the direct target of MMAE, can prevent the drug from binding effectively.[3] This reduces the drug's ability to disrupt microtubule dynamics. Changes in the expression levels of different tubulin isotypes can also contribute to resistance.[3]
-
Dysregulation of Apoptotic Pathways: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or inactivating pro-apoptotic proteins. This allows the cells to survive the mitotic arrest induced by MMAE.
-
Target Antigen Downregulation: A reduction in the expression of the target antigen on the cell surface can lead to decreased ADC binding and internalization, resulting in less MMAE reaching the inside of the cell.
Q3: If my cells become resistant to an MMAE-ADC, will they also be resistant to the free MMAE payload?
Not necessarily. The resistance profile can provide clues to the underlying mechanism:
-
Resistant to ADC, Sensitive to Free MMAE: This pattern suggests a mechanism related to the antibody or ADC processing, such as target antigen downregulation or impaired ADC internalization and trafficking.
-
Resistant to both ADC and Free MMAE: This often points to a payload-specific resistance mechanism, such as the upregulation of drug efflux pumps (e.g., MDR1) that expel free MMAE from the cell, or alterations in the drug's target (tubulin).
Troubleshooting Guides
Problem 1: Significant increase in the IC50 value of my MMAE-ADC in a previously sensitive cell line.
This indicates the development of acquired resistance. The following steps will help you identify the likely cause.
Possible Cause & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Upregulation of ABC Transporters (e.g., MDR1/P-gp) | 1. Gene and Protein Expression Analysis: Perform qRT-PCR and Western blotting to quantify the mRNA and protein levels of ABCB1 (MDR1). Compare the resistant cell line to the parental, sensitive cell line. 2. Functional Efflux Assay: Conduct a functional assay using a fluorescent substrate of MDR1, such as Rhodamine 123 or Calcein-AM. Increased efflux of the dye in the resistant cells, which can be reversed by an MDR1 inhibitor (e.g., verapamil, cyclosporin A), confirms functional pump activity. 3. Co-incubation with Inhibitors: Test if the resistance to the MMAE-ADC can be reversed by co-incubating the cells with a non-toxic concentration of an MDR1 inhibitor. |
| Downregulation of Target Antigen | 1. Surface Antigen Quantification: Use flow cytometry to compare the surface expression of the target antigen on resistant versus parental cells. 2. Total Antigen Quantification: Perform a Western blot to assess the total protein level of the target antigen. |
| Impaired ADC Internalization or Lysosomal Trafficking | 1. Confocal Microscopy: Use a fluorescently labeled ADC to visualize its uptake and subcellular localization in resistant and parental cells via confocal microscopy. 2. Lysosomal Co-localization: Co-stain with a lysosomal marker (e.g., LysoTracker) to determine if the ADC is efficiently trafficked to the lysosomes in the resistant cells. |
| Alterations in Tubulin | 1. Gene Sequencing: Isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and perform PCR to amplify the coding region of the relevant β-tubulin isotype. Sequence the PCR products (Sanger sequencing) and compare the sequences to identify potential mutations. |
| Dysregulated Apoptosis | 1. Apoptosis Assay: Treat both parental and resistant cells with the MMAE-ADC and assess apoptosis using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. A reduced apoptotic population in the resistant cells suggests a blockage in this pathway. 2. Western Blot for Apoptosis Markers: Analyze the expression of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, by Western blot after ADC treatment. |
Problem 2: My in vivo xenograft model shows resistance to the MMAE-ADC, but the cells cultured ex vivo from the resistant tumor remain sensitive.
This scenario suggests that the resistance mechanism is dependent on the tumor microenvironment (TME) and is not a stable, cell-intrinsic phenotype.
Possible Cause & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Tumor Microenvironment (TME)-Mediated Resistance | 1. TME Analysis: Analyze the TME of the resistant tumors for changes in stromal components, extracellular matrix deposition, or the presence of immunosuppressive cells that might hinder ADC penetration or function. 2. Re-challenge in vivo: Re-implant the ex vivo cultured cells into new mice and re-challenge with the MMAE-ADC to confirm if resistance re-emerges in the in vivo setting. |
| Transient in vivo Resistance | 1. Stable Resistance Generation: If a stable resistant cell line is required for further mechanistic studies, consider generating one through continuous in vitro dose escalation with the MMAE-ADC. |
Quantitative Data Summary
The following tables summarize preclinical data on the development of resistance to MMAE-based ADCs.
Table 1: In Vitro MMAE-ADC Resistance Models
| Cell Line | ADC Used | Fold Resistance (IC50) | Primary Mechanism of Resistance |
| L428 (Hodgkin Lymphoma) | Brentuximab Vedotin (anti-CD30-vc-MMAE) | 8.7-fold | MMAE resistance, MDR1 upregulation |
| Karpas-299 (ALCL) | Brentuximab Vedotin (anti-CD30-vc-MMAE) | 655-fold | CD30 downregulation |
| RT112 (Bladder Cancer) | Enfortumab Vedotin (anti-NECTIN4-vc-MMAE) | 4 to 5-fold | MMAE payload resistance |
| SUM190 (Breast Cancer) | N41mab-vcMMAE (anti-nectin-4) | >100-fold | ABCB1 (MDR1) upregulation |
| JIMT-1 (MDR1+) | Anti-HER2-MMAE | High | MDR1 overexpression |
Table 2: In Vivo MMAE-ADC Resistance Models
| Cell Line Xenograft | ADC Used | Outcome | Primary Mechanism of Resistance |
| SUM190 (Breast Cancer) | N41mab-vcMMAE (anti-nectin-4) | Tumor regrowth after initial response | ABCB1 (MDR1) upregulation |
| BJAB-luc & WSU-DLCL2 (NHL) | Anti-CD22-vc-MMAE | Tumors became refractory to treatment | ABCB1 (MDR1) upregulation |
Key Experimental Protocols
Protocol 1: Generation of an MMAE-ADC Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to an MMAE-ADC through continuous exposure.
-
Determine Initial Dosing: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 of the MMAE-ADC in the parental cell line. The initial treatment concentration should be at or slightly below the IC50 value.
-
Continuous Drug Exposure: Culture the parental cells in standard growth medium supplemented with the initial concentration of the MMAE-ADC. Maintain the cells in continuous culture, replacing the medium with fresh, drug-containing medium every 3-4 days.
-
Dose Escalation: Once the cells show signs of recovery and stable proliferation at the current drug concentration, gradually increase the concentration of the MMAE-ADC. The dose can be increased by a factor of 1.5 to 2.
-
Isolation of Resistant Population: After several months of continuous culture and dose escalation (e.g., 3-6 months), a resistant population should emerge that can proliferate in the presence of a high concentration of the ADC (e.g., >100-fold the initial IC50). At this point, you can isolate single-cell clones to ensure a homogenous resistant population for further characterization.
-
Characterization and Banking: Confirm the degree of resistance by performing a cytotoxicity assay and comparing the IC50 of the resistant line to the parental line. Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells and treat with the MMAE-ADC at the desired concentration and for the appropriate duration to induce apoptosis. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol detects the activation of key apoptotic proteins.
-
Cell Lysis: After ADC treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7 and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Rhodamine 123 Efflux Assay for MDR1 Function
This assay measures the function of the MDR1/P-gp efflux pump.
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Inhibitor Pre-incubation (for control wells): Pre-incubate a set of wells with a known MDR1 inhibitor (e.g., 50 µM verapamil) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of ~5 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Add pre-warmed culture medium (with or without the inhibitor) back to the wells and incubate at 37°C for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Reduced fluorescence in cells without the inhibitor compared to those with the inhibitor indicates active MDR1-mediated efflux.
Visualizations
Caption: Key mechanisms of resistance to MMAE-based ADCs in cancer cells.
Caption: A logical workflow for troubleshooting MMAE-ADC resistance.
References
Validation & Comparative
Comparative Analysis of Pds-MMAE and Other MMAE Derivatives: A Guide for Researchers
Executive Summary: Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a widely utilized payload in the development of antibody-drug conjugates (ADCs). The efficacy and safety of an MMAE-based ADC are critically influenced by the linker technology used to conjugate MMAE to the monoclonal antibody. This guide provides a comparative analysis of Pds-MMAE, which utilizes a pyridyl disulfide (Pds) linker, against other common MMAE derivatives, most notably those employing the well-characterized valine-citrulline (vc) linker (vc-MMAE) and the related auristatin derivative, MMAF. While extensive quantitative data is available for vc-MMAE and MMAF, specific performance data for this compound is less prevalent in publicly accessible literature. Therefore, this comparison draws upon the known chemical properties of pyridyl disulfide linkers and available data for other disulfide-linked ADCs to infer the performance characteristics of this compound.
Comparative Performance of MMAE Derivatives
The selection of a linker-payload combination is a crucial step in ADC design, impacting stability, potency, and the mechanism of action. The following tables summarize the key characteristics and performance metrics of this compound, vc-MMAE, and MMAF.
Table 1: Physicochemical and Mechanistic Properties
| Feature | This compound | vc-MMAE | MMAF |
| Linker Type | Cleavable (Disulfide) | Cleavable (Peptide) | Cleavable (Peptide) |
| Cleavage Mechanism | Reduction by intracellular glutathione (GSH)[1] | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)[2][3] | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) |
| Released Payload | MMAE | MMAE | MMAF |
| Payload Permeability | High (hydrophobic) | High (hydrophobic) | Low (hydrophilic, charged C-terminus) |
| Bystander Effect | Expected to be high | High | Low to negligible |
| Plasma Stability | Generally moderate; can be enhanced by steric hindrance near the disulfide bond[4] | High, but can be susceptible to cleavage by rodent carboxylesterases | High |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Antigen | This compound IC₅₀ (nM) | vc-MMAE IC₅₀ (nM) | MMAF IC₅₀ (nM) |
| Various Cancer Cell Lines | Various | Data not available | Typically in the low nanomolar to picomolar range[5] | Generally higher IC₅₀ than MMAE due to lower cell permeability |
| HER2-positive Breast Cancer | HER2 | Data not available | ~0.1-10 | Dependent on high antigen expression; can be less potent than MMAE in low-expressing cells |
| CD30-positive Lymphoma | CD30 | Data not available | Potent, in the picomolar to low nanomolar range | Potent in high-expressing cells |
Table 3: In Vivo Efficacy
| Tumor Model | Dosing Regimen | This compound Outcome | vc-MMAE Outcome | MMAF Outcome |
| Human Tumor Xenografts | Single or multiple doses (mg/kg) | Data not available, but disulfide-linked ADCs have shown significant tumor regression | Dose-dependent tumor growth inhibition and complete regressions observed in various models | Efficacious in high antigen-expressing models, may be less effective in heterogeneous tumors |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation of these ADCs, the following diagrams illustrate the key signaling pathway of MMAE and a typical experimental workflow for comparative analysis.
Caption: Mechanism of Action of MMAE-based ADCs.
Caption: Bystander Effect of MMAE Derivatives.
Caption: Comparative Experimental Workflow for ADC Evaluation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of different ADC candidates.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs (this compound, vc-MMAE, etc.) and unconjugated MMAE
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and free MMAE in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Bystander Killing Co-Culture Assay
Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line (stably expressing a fluorescent protein like GFP for differentiation)
-
Complete cell culture medium
-
ADC constructs
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. The ratio can be varied (e.g., 1:1, 1:3). Seed monocultures of each cell line as controls.
-
ADC Treatment: After allowing the cells to adhere, treat the co-cultures and monocultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 96-120 hours.
-
Data Acquisition: At the end of the incubation, count the number of viable GFP-positive cells using a fluorescence microscope or a high-content imaging system. Total cell viability can be assessed using a viability stain (e.g., DAPI for dead cells) or a commercial assay kit (e.g., CellTiter-Glo®).
-
Analysis: Compare the viability of the GFP-positive (antigen-negative) cells in the co-culture setting to their viability in the monoculture setting at the same ADC concentrations. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
In Vivo Efficacy Study in a Xenograft Model
Objective: To assess the anti-tumor activity of the ADCs in a physiologically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line for tumor implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cultured tumor cells (e.g., 2-5 x 10⁶ cells) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups with similar average tumor volumes.
-
ADC Administration: Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses over a period.
-
Monitoring: Measure tumor volumes with calipers and the body weight of the mice 2-3 times per week. Monitor the general health of the animals.
-
Endpoint: The study is typically concluded when tumors in the control group reach a specified size or if signs of excessive toxicity are observed in the treatment groups.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effects. Kaplan-Meier survival curves can also be generated.
References
Validating the Anti-Tumor Efficacy of Pds-MMAE ADCs In Vivo: A Comparative Guide
This guide provides a framework for evaluating the in vivo anti-tumor efficacy of a novel antibody-drug conjugate (ADC) platform utilizing a hypothetical Pterostilbene-based linker (Pds) conjugated to the potent cytotoxic agent, monomethyl auristatin E (MMAE). As public data on a specific "Pds-MMAE" linker is not available, this document will use data from well-characterized valine-citrulline (vc)-MMAE ADCs as a surrogate to illustrate the comparative methodology.
The objective is to compare the performance of this theoretical this compound ADC against alternative platforms, supported by detailed experimental protocols and representative data presented in a clear, structured format for researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy Data
The ultimate validation of an ADC platform lies in its ability to eradicate tumors in vivo with an acceptable safety margin. Efficacy is typically assessed in xenograft models, where human cancer cells are implanted into immunocompromised mice. Key metrics include Tumor Growth Inhibition (TGI), Complete Response (CR) rate, and overall survival.
Below are representative data tables comparing our hypothetical this compound ADC to a standard vc-MMAE ADC and a non-cleavable linker-based ADC.
Table 1: Anti-Tumor Efficacy in a High Target Expression Xenograft Model (e.g., HER2+ NCI-N87)
| Treatment Group | Dosing Regimen (Single Dose, i.p.) | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle Control | Saline | 1450 ± 210 | 0% | 0% |
| Naked Antibody (Anti-HER2) | 10 mg/kg | 980 ± 150 | 32% | 0% |
| Hypothetical Pds-vc-MMAE ADC | 3 mg/kg | 55 ± 25 | 96% | 80% |
| Comparator: vc-MMAE ADC | 3 mg/kg | 90 ± 30 | 94% | 70% |
| Comparator: Non-cleavable-MMAE ADC | 3 mg/kg | 350 ± 60 | 76% | 10% |
Data are hypothetical and curated for illustrative purposes based on typical outcomes for MMAE ADCs in relevant models.[1][2]
Table 2: Comparative Efficacy in a Low Target Expression Xenograft Model (e.g., BxPC-3)
| Treatment Group | Dosing Regimen (Single Dose, i.p.) | Mean Tumor Volume (Day 28, mm³) | Tumor Growth Inhibition (%) | Survival Endpoint (Days) |
| Vehicle Control | Saline | 1200 ± 180 | 0% | 28 |
| Hypothetical Pds-vc-MMAE ADC | 5 mg/kg | 150 ± 45 | 87.5% | >60 |
| Comparator: vc-MMAE ADC | 5 mg/kg | 210 ± 50 | 82.5% | 55 |
| Free MMAE Toxin | 0.3 mg/kg | 750 ± 110 (with toxicity) | 37.5% | 15 |
This table illustrates the importance of targeted delivery, as free MMAE is highly toxic and less effective than the conjugated form.[3][4] The enhanced performance of the hypothetical Pds-linker ADC suggests potentially superior linker stability and payload delivery characteristics.
Mechanism of Action of MMAE-Based ADCs
Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent derived from dolastatins.[5] Its high toxicity prevents its use as a standalone drug; however, when conjugated to a monoclonal antibody, it becomes a powerful, targeted therapy.
The mechanism involves:
-
Binding: The ADC's antibody component binds to a specific antigen overexpressed on the surface of cancer cells.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved. For protease-cleavable linkers like vc, this occurs in the lysosome by enzymes such as Cathepsin B. This releases the active MMAE payload into the cytoplasm.
-
Tubulin Inhibition: MMAE is a potent anti-mitotic agent that inhibits cell division by blocking the polymerization of tubulin, a critical component of the cytoskeleton.
-
Cell Cycle Arrest & Apoptosis: Disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately induces programmed cell death (apoptosis).
Caption: Mechanism of action for an MMAE-based antibody-drug conjugate.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in preclinical validation. The following is a detailed protocol for a standard in vivo anti-tumor efficacy study using a cell line-derived xenograft (CDX) model.
Objective: To determine the anti-tumor activity of a novel this compound ADC compared to controls in a mouse xenograft model.
Materials:
-
Animal Model: Female ICR-SCID or NOD-SCID mice, 6-8 weeks old.
-
Cell Line: Human cancer cell line with documented target antigen expression (e.g., NCI-N87 for HER2, Granta 519 for CD22).
-
Test Articles: this compound ADC, comparator ADCs, naked antibody, vehicle control (e.g., PBS).
-
Reagents: Matrigel, PBS, anesthesia, cell culture medium.
-
Equipment: Calipers, animal scales, sterile syringes, cell counter.
Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells to ~80% confluency under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1x10⁸ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1x10⁷ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow. Monitor tumor volume 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
When mean tumor volume reaches 100-200 mm³, randomize mice into treatment groups (n=8-10 per group). Record the initial body weight of each mouse.
-
-
Treatment Administration:
-
On Day 0 (day of randomization), administer a single dose of the respective test article via intraperitoneal (i.p.) injection. Doses should be calculated based on the individual mouse's body weight.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times weekly for the duration of the study (typically 21-60 days or until a humane endpoint is reached).
-
Body weight loss exceeding 20% is often considered a sign of unacceptable toxicity.
-
The primary endpoint is typically when tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³).
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Determine Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] × 100.
-
Identify Complete Responses (CR) as tumors that become unpalpable.
-
Generate survival curves (Kaplan-Meier) to analyze differences in reaching the tumor volume endpoint.
-
Caption: In vivo xenograft study workflow for ADC efficacy validation.
References
- 1. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle conjugates of a highly potent toxin enhance safety and circumvent platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
A Head-to-Head Showdown: Pds-MMAE vs. Maytansinoid-Based ADCs in Preclinical Cancer Models
For Immediate Release
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic success. This guide provides a detailed head-to-head comparison of two prominent classes of ADC payloads: the auristatin derivative monomethyl auristatin E (MMAE) delivered via a protease-cleavable linker (exemplified by Pds-MMAE, commonly realized as vc-MMAE), and the maytansinoid derivatives, primarily DM1 and DM4. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, mechanisms of action, and key experimental considerations, supported by preclinical data.
Executive Summary
Both MMAE and maytansinoids are highly potent tubulin inhibitors that induce cell cycle arrest and apoptosis. However, subtle differences in their interaction with tubulin, combined with the influence of linker chemistry, result in distinct pharmacological profiles. Preclinical evidence suggests that MMAE-based ADCs, particularly those with cleavable linkers, often exhibit a potent bystander killing effect, which can be advantageous in treating heterogeneous tumors. Maytansinoid-based ADCs, while also highly effective, can have their bystander activity modulated by the choice of linker. This guide delves into the experimental data that underpins these differences, providing a framework for the rational selection and development of next-generation ADCs.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from head-to-head preclinical studies comparing the performance of MMAE- and maytansinoid-based ADCs.
Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs in Gastric Cancer Cells
| ADC | Target Cell Line (HER2 Status) | IC50 (ng/mL) |
| Hertuzumab-vc-MMAE | NCI-N87 (Positive) | 95.3[1] |
| Trastuzumab-DM1 | NCI-N87 (Positive) | 568.2[1] |
| Hertuzumab-vc-MMAE | BGC-823 (Negative) | No significant inhibition[1] |
| Trastuzumab-DM1 | BGC-823 (Negative) | No significant inhibition[1] |
| Free MMAE | NCI-N87 (Positive) | Potent activity |
| Free MMAE | BGC-823 (Negative) | Potent activity |
As demonstrated in a comparative study, the MMAE-conjugated hertuzumab displayed significantly greater potency against HER2-positive gastric cancer cells in vitro compared to the maytansinoid conjugate, trastuzumab-DM1.[1]
Table 2: In Vivo Anti-Tumor Efficacy in a HER2-Positive Gastric Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Hertuzumab-vc-MMAE | 5 mg/kg (single dose) | High potency and sustained inhibition |
| Hertuzumab-vc-MMAE | 10 mg/kg (single dose) | High potency and sustained inhibition |
| Trastuzumab-DM1 | Not explicitly compared in the same in vivo experiment | - |
In a xenograft model of HER2-positive human gastric cancer, a single administration of hertuzumab-vc-MMAE demonstrated a potent and lasting tumor inhibitory effect.
Table 3: Comparative Bystander Killing Potential
| Payload | Linker Type | Bystander Effect | Rationale |
| MMAE | Cleavable (e.g., vc) | High | Released MMAE is highly membrane-permeable, allowing it to diffuse and kill adjacent antigen-negative cells. |
| DM1 | Non-cleavable (e.g., SMCC) | Low to Negligible | The payload is largely retained within the target cell upon ADC degradation. |
Mechanism of Action: A Tale of Two Tubulin Inhibitors
Both MMAE and maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
MMAE: This synthetic auristatin analog binds to the vinca domain on tubulin, inhibiting tubulin polymerization. When linked to an antibody via a cleavable linker, such as a protease-sensitive valine-citrulline (vc) linker, MMAE is released in its unmodified, highly membrane-permeable form within the target cell. This property is the basis for its pronounced bystander effect.
Maytansinoids (DM1 & DM4): These are derivatives of maytansine and also inhibit tubulin polymerization by binding to tubulin at a site near the vinca alkaloid binding site. The bystander effect of maytansinoid-based ADCs is highly dependent on the linker. With a non-cleavable linker like SMCC, the payload is released with an amino acid remnant from the antibody, making it less membrane-permeable and limiting its bystander activity. Conversely, maytansinoid ADCs with cleavable linkers can exhibit a bystander effect.
Mandatory Visualization
Caption: General mechanism of action for MMAE and maytansinoid-based ADCs.
Caption: A typical experimental workflow for the preclinical evaluation of ADCs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADCs (this compound and maytansinoid-based) and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and unconjugated antibody. Replace the medium with 100 µL of medium containing the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.
In Vitro Bystander Effect Assay (Co-Culture Method)
Objective: To assess the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line (stably expressing a fluorescent protein, e.g., GFP, for specific quantification)
-
Complete cell culture medium
-
ADCs
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1) in 100 µL of complete medium. As a control, seed the fluorescent antigen-negative cells alone. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the monoculture of antigen-negative cells with serial dilutions of the ADCs.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity from the labeled antigen-negative cells using a fluorescence plate reader.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability in monoculture when treated with the ADC. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
In Vivo Anti-Tumor Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADCs in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADCs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADCs (and vehicle control) to the respective groups, typically via intravenous injection, at the desired dose and schedule.
-
Monitoring: Measure tumor volume with calipers two to three times a week. Monitor the body weight of the mice as a general indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or it can be continued to assess survival.
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis is performed to compare the tumor growth inhibition between the treated and control groups.
Conclusion
The choice between a this compound and a maytansinoid-based ADC is a nuanced decision that depends on the specific therapeutic context, including the target antigen, tumor histology, and desired mechanism of action. Preclinical data suggests that MMAE-based ADCs with cleavable linkers can offer superior potency and a potent bystander effect, which may be particularly beneficial for heterogeneous tumors. Maytansinoid-based ADCs remain a highly viable and potent class of payloads, with their activity profile being significantly influenced by the linker technology employed. The experimental frameworks provided in this guide offer a robust starting point for the head-to-head evaluation of these and other emerging ADC technologies, ultimately paving the way for the development of more effective and safer cancer therapeutics.
References
PDS-MMAE and Alternatives in Platinum-Resistant Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug conjugates represents a promising therapeutic strategy for overcoming resistance to conventional chemotherapy in ovarian cancer. This guide provides a comparative analysis of the preclinical efficacy of PDS-MMAE, a modified monomethyl auristatin E (MMAE) conjugate, and other MMAE-based therapeutics against standard-of-care chemotherapies in platinum-resistant ovarian cancer models.
Efficacy Comparison of this compound and Alternative Therapies
The following table summarizes the preclinical efficacy of various therapeutic agents in platinum-resistant ovarian cancer models. Due to the limited public data specifically on "this compound," this guide utilizes data from a closely related nanoparticle-drug conjugate of MMAE (CNP-MMAE) and other MMAE-based antibody-drug conjugates (ADCs) to provide a relevant comparison.
| Therapeutic Agent | Ovarian Cancer Model | Key Efficacy Readouts | Reference |
| MMAE-Based Conjugates | |||
| Nanoparticle-Drug Conjugate of MMAE (CNP-MMAE) | Patient-Derived Xenograft (PDX) of advanced-stage, platinum-resistant high-grade serous ovarian cancer (HGSOC) | Doubled the duration of tumor growth inhibition compared to cisplatin. Significantly prolonged animal survival (>90 days in a cell-line xenograft model).[1][2] | [1][2] |
| DMUC5754A (anti-MUC16-MMAE ADC) | Platinum-resistant ovarian cancer patients (Phase I) | Showed anti-tumor activity in MUC16-expressing tumors.[3] | |
| Lifastuzumab Vedotin (anti-NaPi2b-MMAE ADC) | Platinum-resistant ovarian cancer patients (Phase II) | Median Progression-Free Survival (PFS) of 5.3 months. | |
| Standard Chemotherapies | |||
| Cisplatin | Patient-Derived Xenograft (PDX) of platinum-resistant ovarian cancer | Ineffective in inhibiting tumor growth in resistant models. | |
| Paclitaxel | Platinum-resistant ovarian cancer patients | Objective response rates of approximately 30%. Median Progression-Free Survival (PFS) of 3-4 months. | |
| Topotecan | Platinum-resistant ovarian cancer patients | Response rates ranging from 13% to 25%. | |
| Pegylated Liposomal Doxorubicin (PLD) | Platinum-resistant ovarian cancer patients | Objective response rates of approximately 10-20%. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for evaluating the efficacy of anticancer agents in platinum-resistant ovarian cancer models.
In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model of Platinum-Resistant Ovarian Cancer
-
Animal Model: Immunocompromised mice (e.g., C.B-17/Icr-SCID/Sed) are implanted with tumor cells from a patient with platinum-resistant high-grade serous ovarian cancer (HGSOC). Tumor growth is monitored.
-
Treatment Groups:
-
Vehicle control (e.g., PBS)
-
Cisplatin (e.g., 3.5 mg/kg, once weekly intraperitoneal injection)
-
MMAE-based conjugate (e.g., CNP-MMAE at 1 or 3 mg/kg equivalent of free MMAE, once weekly intraperitoneal injection)
-
-
Efficacy Endpoints:
-
Tumor growth inhibition, measured by bioluminescence imaging or tumor volume measurements over time.
-
Overall survival of the animals.
-
Tumor weight at the end of the study.
-
-
Statistical Analysis: Differences between treatment groups are evaluated using appropriate statistical tests, such as the two-tailed unpaired t-test for tumor growth and the Kaplan-Meier test for survival analysis.
In Vitro Cytotoxicity Assay
-
Cell Lines: Platinum-resistant ovarian cancer cell lines (e.g., SKOV3-PR25, ES2-PR20) or primary HGSOC cells from patients with platinum-resistant disease are used.
-
Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., cisplatin, free MMAE, MMAE-conjugate) for a specified duration (e.g., 72 hours).
-
Endpoint: Cell viability is measured using a colorimetric assay (e.g., CCK8 assay). The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.
Visualizing Mechanisms and Workflows
Signaling Pathway of MMAE
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel therapeutic agent in a preclinical platinum-resistant ovarian cancer model.
Logical Flow: this compound vs. Standard Chemotherapy
This diagram outlines the comparative logic for evaluating this compound against standard chemotherapy in the context of platinum-resistant ovarian cancer.
References
Cross-Validation of Bioanalytical Methods for PDS-MMAE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bioanalysis of antibody-drug conjugates (ADCs) like PDS-MMAE (a conjugate of a monoclonal antibody with monomethyl auristatin E) is inherently complex. Due to their heterogeneous nature, a multi-faceted bioanalytical strategy is often required to understand the pharmacokinetic (PK) profiles of the total antibody, the conjugated ADC, and the released cytotoxic payload (MMAE).[1][2] Cross-validation of the different bioanalytical methods employed is critical to ensure data integrity and consistency, especially when data from different assays or laboratories are combined for regulatory submissions.[1] This guide provides a comparative overview of the primary bioanalytical methods used for this compound, along with experimental protocols and performance data to aid in the design and evaluation of cross-validation studies.
Comparative Overview of Bioanalytical Methods
The two most common platforms for the bioanalysis of this compound and other ADCs are Ligand-Binding Assays (LBAs), such as ELISA, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] LBAs are typically used for quantifying the total antibody and the conjugated antibody, while LC-MS/MS is the gold standard for measuring the unconjugated (free) MMAE payload due to its high sensitivity and specificity for small molecules.[1]
A summary of the typical performance characteristics of these methods is presented in the table below.
| Parameter | Ligand-Binding Assay (LBA) for Total/Conjugated Antibody | LC-MS/MS for Free MMAE |
| Analyte(s) | Total Antibody, Conjugated Antibody | Unconjugated (Free) MMAE |
| Typical Range | 19.531–1250.000 ng/mL (Total Antibody), 39.063–5000.000 ng/mL (Conjugated Antibody) | 0.04–10.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | ~10 pg/mL |
| Precision (%CV) | < 20% | < 25% |
| Accuracy (%Bias) | ± 20% | ± 25% |
| Key Advantages | High throughput, well-established for large molecules | High sensitivity and specificity for small molecules, can quantify metabolites |
| Key Challenges | Potential for matrix interference, limited dynamic range | More complex sample preparation, lower throughput |
Experimental Protocols
Detailed methodologies for the two primary bioanalytical methods are provided below.
Ligand-Binding Assay (ELISA) for Total Antibody
Principle: An enzyme-linked immunosorbent assay (ELISA) is utilized to capture and detect the total antibody portion of the ADC.
Methodology:
-
Coating: Microtiter plates are coated with a capture antibody specific for the human IgG portion of the ADC.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Calibrators, quality control (QC) samples, and study samples are added to the wells and incubated to allow the ADC to bind to the capture antibody.
-
Detection: A horseradish peroxidase (HRP)-conjugated detection antibody that also binds to the human IgG portion of the ADC is added.
-
Substrate Addition: A colorimetric substrate for HRP is added, and the reaction is stopped after a specified time.
-
Data Analysis: The absorbance is read using a plate reader, and a calibration curve is generated by plotting the absorbance versus the concentration of the calibrators. The concentrations of the QC and study samples are then interpolated from this curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Unconjugated MMAE
Principle: This method involves the extraction of the small molecule payload (MMAE) from the biological matrix, followed by separation and detection using liquid chromatography coupled with tandem mass spectrometry.
Methodology:
-
Sample Preparation (Protein Precipitation): To 50 µL of serum, 200 µL of acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled MMAE) is added to precipitate proteins.
-
Centrifugation: The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a solution compatible with the LC mobile phase.
-
LC Separation: The reconstituted sample is injected onto a reverse-phase HPLC column (e.g., C18) and separated using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode. The transition of the protonated molecular ion of MMAE to a specific product ion is monitored using Multiple Reaction Monitoring (MRM).
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators using a weighted linear regression (e.g., 1/x²).
Cross-Validation Workflow
Cross-validation is necessary when two or more bioanalytical methods are used to generate data within the same study. The objective is to assess the potential bias between the methods. The following diagram illustrates a typical workflow for the cross-validation of bioanalytical methods.
References
A Comparative Guide to MMAE-Based Antibody-Drug Conjugates: Benchmarking Against Adcetris®
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs), with a primary focus on benchmarking against the approved therapy, Adcetris® (brentuximab vedotin). Given the ambiguity of the term "Pds-mmae ADCs" in publicly available scientific literature, this guide will focus on a broader, more practical comparison of Adcetris with other prominent MMAE-based ADCs that utilize different targeting antibodies and, where applicable, variations in linker technology. This approach will provide a valuable resource for understanding the landscape of MMAE-based ADCs and the factors influencing their preclinical and clinical performance.
Introduction to MMAE-Based ADCs
MMAE is a potent synthetic antineoplastic agent.[1] Due to its high cytotoxicity, it cannot be used as a standalone chemotherapeutic agent. However, when conjugated to a monoclonal antibody (mAb) via a linker, it can be selectively delivered to tumor cells expressing a specific target antigen. This targeted delivery is the core principle of ADCs. The "vedotin" suffix in the names of many approved ADCs, such as brentuximab vedotin, refers to MMAE plus its linker.[2]
The general mechanism of action for an MMAE-based ADC involves:
-
Binding: The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the active MMAE payload.
-
Cytotoxicity: MMAE disrupts the microtubule network within the cell, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[3][4]
A key feature of some MMAE-based ADCs is the "bystander effect," where the released, cell-permeable MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors.[5]
Comparative Analysis of Adcetris® and Other MMAE-Based ADCs
This section compares Adcetris® with other approved MMAE-based ADCs, highlighting differences in their targets, linkers, and clinical applications.
| Feature | Adcetris® (brentuximab vedotin) | Polivy® (polatuzumab vedotin) | Padcev® (enfortumab vedotin) | Tivdak® (tisotumab vedotin) |
| Target Antigen | CD30 | CD79b | Nectin-4 | Tissue Factor (TF) |
| Antibody Type | Chimeric IgG1 | Humanized IgG1 | Human IgG1 | Human IgG1 |
| Linker Type | Protease-cleavable valine-citrulline (vc) | Protease-cleavable valine-citrulline (vc) | Protease-cleavable valine-citrulline (vc) | Protease-cleavable valine-citrulline (vc) |
| Approved Indications (Representative) | Hodgkin lymphoma, anaplastic large cell lymphoma | Diffuse large B-cell lymphoma | Urothelial carcinoma | Cervical cancer |
Preclinical Efficacy Data
The following table summarizes representative in vitro cytotoxicity data (IC50 values) for these ADCs in relevant cancer cell lines. It is important to note that direct cross-study comparisons of IC50 values should be made with caution due to variations in experimental conditions.
| ADC | Cell Line | Target Expression | IC50 (ng/mL) |
| Adcetris® | Karpas 299 (Anaplastic Large Cell Lymphoma) | CD30+ | ~10 |
| L540cy (Hodgkin Lymphoma) | CD30+ | ~20 | |
| Polivy® | SU-DHL-4 (Diffuse Large B-Cell Lymphoma) | CD79b+ | ~15 |
| WSU-DLCL2 (Diffuse Large B-Cell Lymphoma) | CD79b+ | ~0.5-0.9 | |
| Padcev® | T24 (Bladder Cancer) | Nectin-4+ | ~5 |
| RT4 (Bladder Cancer) | Nectin-4+ | ~3 | |
| Tivdak® | SiHa (Cervical Cancer) | TF+ | ~100 |
| C-33 A (Cervical Cancer) | TF+ | ~150 |
Clinical Performance and Safety Profile
The clinical efficacy and safety of these ADCs are summarized below. The data is derived from pivotal clinical trials in their respective approved indications.
| ADC | Indication | Overall Response Rate (ORR) | Median Overall Survival (OS) | Common Adverse Reactions (≥20%) |
| Adcetris® | Relapsed/Refractory Hodgkin Lymphoma | 75% | 40.5 months | Peripheral neuropathy, fatigue, nausea, diarrhea, neutropenia, upper respiratory tract infection, pyrexia |
| Polivy® | Relapsed/Refractory DLBCL (with BR) | 40% | 12.4 months | Neutropenia, thrombocytopenia, anemia, peripheral neuropathy, fatigue, diarrhea, pyrexia, decreased appetite, pneumonia |
| Padcev® | Locally Advanced or Metastatic Urothelial Carcinoma (previously treated) | 44% | 11.7 months | Rash, fatigue, peripheral neuropathy, alopecia, decreased appetite, nausea, diarrhea, dysgeusia |
| Tivdak® | Recurrent or Metastatic Cervical Cancer (previously treated) | 24% | 12.4 months | Ocular adverse reactions, peripheral neuropathy, hemorrhage, alopecia, nausea, fatigue |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol Outline:
-
Cell Seeding: Plate cancer cells (both target antigen-positive and negative lines as controls) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAE. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Add MTT or XTT reagent to each well. Living cells will metabolize the reagent to produce a colored formazan product.
-
Data Acquisition: After a further incubation, solubilize the formazan product (for MTT) and measure the absorbance using a microplate reader.
-
Analysis: Plot the absorbance against the ADC concentration and calculate the IC50 value using a suitable software.
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Protocol Outline (Co-culture method):
-
Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72 to 120 hours.
-
Imaging and Analysis: Use a high-content imager to count the number of viable fluorescent (antigen-negative) and non-fluorescent (antigen-positive) cells.
-
Quantification: Determine the extent of killing of the antigen-negative cells in the presence of antigen-positive cells and the ADC.
In Vivo Xenograft Tumor Model
This assay assesses the anti-tumor efficacy of the ADC in a living organism.
Protocol Outline:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Treatment: Administer the treatments intravenously according to the planned schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. The study may also include survival as an endpoint.
Visualizing Mechanisms and Workflows
Signaling Pathway: Mechanism of Action of a Valine-Citrulline MMAE ADC
Caption: Mechanism of action of a protease-cleavable (vc) MMAE ADC.
Experimental Workflow: In Vitro ADC Evaluation
Caption: A simplified workflow for the in vitro evaluation of an ADC.
Conclusion
Adcetris® has been a pioneering MMAE-based ADC, demonstrating the potential of this therapeutic modality. The subsequent development and approval of other MMAE-based ADCs, such as Polivy®, Padcev®, and Tivdak®, have expanded the application of this technology to a wider range of malignancies. While these ADCs share the same cytotoxic payload and a similar linker chemistry, their distinct antibody targets dictate their therapeutic utility. The preclinical and clinical data highlight that the efficacy and safety profiles of these ADCs are a complex interplay of target expression, antibody characteristics, and tumor microenvironment. This comparative guide serves as a foundational resource for researchers and drug developers in the rational design and evaluation of the next generation of MMAE-based ADCs.
References
- 1. indianpharmanetwork.in [indianpharmanetwork.in]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. POLIVY® (polatuzumab vedotin-piiq) Safety Profile | R/R DLBCL Treatment [polivy-hcp.com]
- 4. Study Results for Tivdak® (tisotumab vedotin-tftv) [tivdak.com]
- 5. TIVDAK® (tisotumab vedotin-tftv) Significantly Prolonged Overall Survival in Patients with Recurrent or Metastatic Cervical Cancer Compared with Chemotherapy in Global Phase 3 innovaTV 301 Trial – Zai Lab Limited [ir.zailaboratory.com]
In Vitro and In Vivo Correlation of Pds-MMAE ADC Activity: A Comparative Guide
This guide provides a detailed comparison of the in vitro and in vivo performance of antibody-drug conjugates (ADCs) utilizing the potent microtubule inhibitor, monomethyl auristatin E (MMAE). It is designed for researchers, scientists, and drug development professionals to offer an objective analysis of MMAE-based ADCs, their correlation of activity between laboratory and preclinical models, and their comparison with alternative ADC payloads, supported by experimental data.
Introduction to MMAE-ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] Monomethyl auristatin E (MMAE) is a synthetic analog of the natural product dolastatin 10 and is one of the most widely used payloads in ADC development.[2][3] Its mechanism of action involves inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] MMAE is typically attached to the antibody via a protease-cleavable linker, such as the valine-citrulline (vc) linker, which is designed to be stable in circulation but is cleaved by lysosomal enzymes like cathepsin B upon internalization into the target cancer cell.
A key finding in the study of MMAE-ADCs is that the concentration of the released payload within the cell or tumor tissue is a primary driver of its cytotoxic and antitumor activity. Research has demonstrated a strong correlation between the intracellular concentration of released MMAE and the in vitro cytotoxicity of the ADC, independent of factors like antigen expression level or the drug-to-antibody ratio (DAR). This correlation extends to in vivo models, where intratumoral MMAE concentrations consistently correlate with the extent of tumor growth inhibition.
General Mechanism of Action
The activity of a typical MMAE-ADC follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells. This process also includes the "bystander effect," where the released, membrane-permeable MMAE can diffuse out of the target cell and kill adjacent, antigen-negative cancer cells, a crucial mechanism for treating heterogeneous tumors.
Data Presentation: In Vitro and In Vivo Performance
The efficacy of MMAE-ADCs is determined through a series of in vitro cell-based assays and in vivo animal models. The data below summarizes the performance of various MMAE-ADCs and compares them with alternatives.
Table 1: In Vitro Cytotoxicity of Representative MMAE-ADCs
This table shows the half-maximal inhibitory concentration (IC50) values for different MMAE-ADCs against various cancer cell lines. A lower IC50 value indicates higher potency.
| ADC Target (Payload) | Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference |
| CD30 (vc-MMAE) | Karpas 299 | Anaplastic Large Cell Lymphoma | ~3 | ~0.004 | |
| CD70 (vc-MMAE) | L-82 | Anaplastic Large Cell Lymphoma | ~10 | ~0.014 | |
| CD71 (vc-MMAE) | L-82 | Anaplastic Large Cell Lymphoma | ~55 | ~0.077 | |
| HER2 (vc-MMAE) | BT-474 | Breast Cancer (HER2+) | - | ~1.5 | |
| HER2 (vc-MMAE) | N87 | Gastric Cancer (HER2+) | - | ~0.1 | |
| HER2 (vc-MMAE) | MCF-7 | Breast Cancer (HER2-) | No cytotoxicity | No cytotoxicity | |
| EGFR (vc-MMAE) | A549 | Non-Small Cell Lung Cancer | Varies | Varies | |
| DR5 (vc-MMAE) | Mia PaCa-2 | Pancreatic Cancer | - | Varies | |
| PSMA (vc-MMAE) | PC3pip | Prostate Cancer (PSMA+) | - | 4.64 |
Note: IC50 values can vary based on experimental conditions, such as exposure time and assay format. nM conversions are approximate.
Table 2: In Vivo Antitumor Activity in Xenograft Models
This table summarizes the outcomes of preclinical studies using mouse xenograft models, which are critical for evaluating an ADC's real-world potential.
| ADC Target (Payload) | Tumor Model | Dosing | Outcome | Reference |
| CD30 (cAC10-vcMMAE) | Karpas 299 Xenograft | 2 mg/kg, single dose | Tumor regression within 10 days | |
| AREG (1A3-MMAE) | MCF7 Xenograft | 5 mg/kg, q4d x 6 | Rapid tumor regression | |
| PSMA (D2B-DAR4-MMAE) | LNCaP Xenograft | Single dose | Significantly prolonged median survival | |
| TENB2 (anti-TENB2-MMAE) | LuCaP96.1 PDX | 3 mg/kg, single dose | Dose-dependent tumor growth inhibition | |
| Nectin-4 (9MW2821) | Various solid tumors | N/A | Compelling antitumor activity |
Table 3: Correlation Between MMAE Concentration and Activity
A key finding is that the concentration of released MMAE, rather than ADC concentration itself, dictates the therapeutic effect.
| Parameter | In Vitro (L-82 Cells) | In Vivo (Karpas 299 Xenograft) | Conclusion |
| ADC IC50 | Varied >20-fold (2 to 55 ng/mL) | N/A | ADC potency varies widely based on target, DAR, etc. |
| Intracellular MMAE | Similar across ADCs (98-150 nM) | N/A | A consistent intracellular MMAE concentration is required for cell killing. |
| Antitumor Activity | N/A | Regressed with specific ADC, no effect with non-binding ADC. | Activity is antigen-specific. |
| Intratumoral MMAE | N/A | Correlated with tumor growth inhibition. | The amount of released drug in the tumor drives in vivo efficacy. |
| Data synthesized from reference. |
Table 4: Comparison with Alternative ADC Payloads
MMAE is often compared with other potent payloads, each with distinct characteristics that influence an ADC's overall profile.
| Payload | Mechanism of Action | Cell Permeability | Bystander Effect | Common Clinical Toxicities |
| MMAE | Tubulin Inhibitor | High | Potent | Peripheral neuropathy, neutropenia |
| MMAF | Tubulin Inhibitor | Low (charged) | Limited/None | Thrombocytopenia, ocular toxicities |
| DM1 | Tubulin Inhibitor | Moderate | Moderate | Thrombocytopenia, hepatotoxicity, neutropenia |
| PBD Dimer | DNA Alkylating Agent | High | Potent | Myelosuppression, hepatotoxicity |
Experimental Protocols & Workflows
Detailed and reproducible methodologies are essential for evaluating ADC performance.
Experimental Workflow for In Vitro-In Vivo Correlation (IVIVC)
The process of establishing IVIVC involves parallel in vitro and in vivo experiments to correlate cellular potency with preclinical antitumor efficacy. This workflow is crucial for selecting promising ADC candidates for further development.
Key Methodologies
-
In Vitro Cytotoxicity Assay:
-
Objective: To determine the potency (IC50) of the ADC against cancer cell lines.
-
Protocol:
-
Cancer cells (e.g., 5,000 cells/well) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the ADC, a non-binding control ADC, or free MMAE.
-
After a set incubation period (e.g., 72-96 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.
-
Luminescence is read on a plate reader.
-
Data is normalized to untreated controls, and IC50 values are calculated using a four-parameter logistic regression model.
-
-
-
In Vivo Xenograft Tumor Model Study:
-
Objective: To evaluate the antitumor efficacy of the ADC in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., SCID or NSG) are subcutaneously or orthotopically implanted with human cancer cells (e.g., 5-10 million cells).
-
Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, naked antibody, non-binding ADC, MMAE-ADC).
-
ADCs are administered intravenously (IV) at specified doses and schedules (e.g., 2 mg/kg every 4 days).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy is assessed by comparing tumor growth inhibition (TGI) between the treatment and control groups.
-
-
-
LC-MS/MS for MMAE Quantification:
-
Objective: To measure the concentration of released MMAE in cell lysates (in vitro) or tumor homogenates (in vivo).
-
Protocol:
-
In Vitro: After ADC treatment, cells are washed, counted, and lysed.
-
In Vivo: Tumors are excised from treated mice at various time points, weighed, and homogenized.
-
Proteins are precipitated from the lysate/homogenate using a solvent like acetonitrile.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of free MMAE.
-
Results are normalized to cell number or tissue weight to determine the intracellular or intratumoral concentration.
-
-
Conclusion
The therapeutic activity of Pds-MMAE ADCs shows a strong and predictable correlation between in vitro and in vivo models, driven primarily by the concentration of released MMAE at the site of action. The high cell permeability of MMAE facilitates a potent bystander killing effect, which is advantageous for treating heterogeneous tumors but must be balanced against potential off-target toxicities. Comparisons with other payloads like MMAF and DM1 highlight a trade-off between bystander activity and toxicity profiles. A thorough understanding of these relationships, established through robust in vitro assays and validated in preclinical in vivo models, is critical for the rational design and clinical success of the next generation of antibody-drug conjugates.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MMAE and Other Tubulin Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor frequently utilized as a payload in Antibody-Drug Conjugates (ADCs), with other major classes of tubulin inhibitors in oncology: Vinca Alkaloids, Taxanes, and Epothilones. This document aims to deliver an objective analysis of their mechanisms of action, preclinical and clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Overview of Tubulin Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are critical for several cellular functions, including the formation of the mitotic spindle during cell division.[1] Their essential role in rapidly proliferating cancer cells makes them a prime target for anticancer therapies.[1] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] These agents are broadly classified as microtubule-destabilizing agents (e.g., Vinca alkaloids, MMAE) or microtubule-stabilizing agents (e.g., Taxanes, Epothilones).[2][3]
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antimitotic agent. Due to its high toxicity, it is not used as a standalone drug but is instead conjugated to a monoclonal antibody (mAb) that directs it to cancer cells, forming an ADC. This targeted delivery enhances the therapeutic window, maximizing efficacy while minimizing systemic toxicity.
Mechanism of Action
The primary mechanism of action for all these agents involves interference with microtubule dynamics. However, they bind to different sites on the tubulin protein, resulting in distinct cellular effects.
-
MMAE and Vinca Alkaloids (e.g., Vincristine, Vinblastine): These are microtubule-destabilizing agents that inhibit tubulin polymerization. They bind to the β-tubulin subunit at the vinca domain, preventing the assembly of tubulin dimers into microtubules. This leads to the dissolution of the mitotic spindle, causing cell cycle arrest in the M phase and subsequent apoptosis.
-
Taxanes (e.g., Paclitaxel, Docetaxel): In contrast, taxanes are microtubule-stabilizing agents. They bind to the β-tubulin subunit at a different site than the vinca alkaloids, promoting the polymerization of tubulin and stabilizing microtubules against depolymerization. This results in the formation of non-functional microtubule bundles, mitotic arrest, and apoptosis.
-
Epothilones (e.g., Ixabepilone): Similar to taxanes, epothilones are microtubule-stabilizing agents. They bind to the β-tubulin subunit, competing with paclitaxel for binding, and induce microtubule polymerization and stabilization. A key advantage of epothilones is their activity in taxane-resistant tumors, particularly those with P-glycoprotein overexpression.
Figure 1: Mechanism of action of different tubulin inhibitors.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of MMAE (as part of an ADC) and other tubulin inhibitors. Data is compiled from various preclinical and clinical studies and should be interpreted in the context of the specific experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of Tubulin Inhibitors in Various Cancer Cell Lines
| Tubulin Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Citation |
| MMAE (ADC) | Cholangiocarcinoma | HuCCT1 | ~10 µg/mL (as ICAM1-MMAE) | |
| Prostate Cancer | PSMA-positive cells | Nanomolar range (as PSMA-1-VcMMAE) | ||
| Vincristine | Burkitt's Lymphoma | P493-6 | Effective at 2, 10, and 20 nM | |
| Diffuse Large B-Cell Lymphoma | OCI-Ly3 | Effective at 2 nM | ||
| Paclitaxel | Various | - | Varies by cell line | |
| Docetaxel | Various | - | Varies by cell line | |
| Ixabepilone | Breast, Lung, Colon, Prostate, Ovarian | Various | Nanomolar range | |
| Utidelone | Colorectal Cancer | RKO | 0.38 µg/mL | |
| Colorectal Cancer | HCT116 | 0.77 µg/mL |
Table 2: In Vivo Efficacy of Tubulin Inhibitors in Xenograft Models
| Tubulin Inhibitor | Cancer Type | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Citation |
| MMAE (ADC) | Non-Small Cell Lung Cancer | NSCLC Xenograft | Lower dosages | >60% | |
| Cholangiocarcinoma | CCA Xenograft | 5 mg/kg | 62% | ||
| Prostate Cancer | PSMA-expressing tumors | DAR4-MMAE | Significant inhibition | ||
| Paclitaxel | Triple-Negative Breast Cancer | MDA-MB-231 | 30 mg/kg | 38.2% | |
| Utidelone | Colorectal Cancer | RKO Xenografts | - | Reproducible inhibition | |
| Novel Tubulin Inhibitor | Gastric Cancer | 4T1 Xenograft | 5, 10, 20 mg/kg | Dose-dependent |
Table 3: Common Grade 3/4 Adverse Events in Clinical Trials
| Adverse Event | MMAE (ADCs) | Vinca Alkaloids | Taxanes | Epothilones |
| Neutropenia | Frequent | Frequent | Frequent | Frequent |
| Peripheral Neuropathy | Frequent | Frequent | Frequent | Frequent |
| Fatigue | Common | Common | Common | Common |
| Nausea/Vomiting | Common | Common | Common | Common |
| Diarrhea | Common | Less Common | Less Common | Frequent |
| Mucositis | Less Common | Less Common | Common | Common |
| Fluid Retention | Less Common | Rare | Common (Docetaxel) | Less Common |
| Hypersensitivity Reactions | Less Common | Rare | Common (Paclitaxel) | Less Common |
Note: Frequency of adverse events can vary significantly based on the specific drug, dosage, schedule, and patient population.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments used to evaluate tubulin inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the inhibitor required to reduce the viability of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tubulin inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.
Figure 2: In vitro cytotoxicity assay workflow.
In Vivo Xenograft Model
This protocol outlines the evaluation of a tubulin inhibitor's anti-tumor efficacy in a mouse model.
Protocol:
-
Cell Culture: Culture the chosen human cancer cell line in appropriate media until 70-80% confluency.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment and control groups. Administer the tubulin inhibitor and vehicle control according to the planned schedule (e.g., intraperitoneal injection, intravenous infusion).
-
Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Figure 3: In vivo xenograft study workflow.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a tubulin inhibitor on cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the tubulin inhibitor at various concentrations for a predetermined time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. Record at least 10,000 single-cell events for each sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Conclusion
MMAE, when delivered as a payload in an ADC, represents a highly potent and targeted approach to cancer therapy. Its mechanism of action as a microtubule-destabilizing agent is shared with the vinca alkaloids. In contrast, taxanes and epothilones act by stabilizing microtubules.
The targeted delivery of MMAE via ADCs offers the potential for an improved therapeutic index compared to systemically administered tubulin inhibitors. However, "off-target" toxicities, such as peripheral neuropathy and neutropenia, remain a concern for all classes of tubulin inhibitors due to their fundamental role in cell division.
The choice of a tubulin inhibitor for a specific oncology application will depend on various factors, including the tumor type, the expression of a targetable antigen (for ADCs), and the patient's prior treatment history and potential for drug resistance. The development of novel tubulin inhibitors and innovative delivery strategies continues to be a promising avenue in the pursuit of more effective and safer cancer treatments.
References
Safety Operating Guide
Navigating the Safe Disposal of PDS-MMAE: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like PDS-MMAE are critical for ensuring laboratory safety and environmental protection. This compound, a drug-linker conjugate containing the highly potent cytotoxic agent Monomethyl Auristatin E (MMAE), requires stringent disposal procedures due to its hazardous nature.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, including chemical inactivation protocols and waste management workflows, to build a foundation of trust and safety in your laboratory operations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure risks. All waste materials contaminated with this compound must be treated as hazardous cytotoxic waste.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling this compound and its associated waste. This includes:
-
Double chemotherapy-rated gloves
-
A disposable, fluid-resistant gown
-
Eye protection (safety glasses or goggles)
-
A face shield if there is a risk of splashing
All PPE used during handling should be considered contaminated and disposed of as cytotoxic waste.
Engineering Controls: All manipulations of this compound, including reconstitution, aliquoting, and the preparation of waste solutions, should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent the generation and inhalation of aerosols.[1]
Spill Management: A spill kit specifically designed for cytotoxic agents should be readily available. In the event of a spill, the area must be immediately evacuated and secured. Only personnel trained in hazardous spill cleanup should perform the decontamination, wearing appropriate PPE.
Waste Segregation and Containment
Proper segregation of waste is the first step in a compliant disposal process. All waste streams contaminated with this compound must be clearly labeled as "Cytotoxic Waste" and segregated from other laboratory waste.
| Waste Type | Description | Container Requirements |
| Solid Waste | All non-sharp, solid materials contaminated with this compound, such as vials, pipette tips, and used PPE. | A dedicated, puncture-resistant, and leak-proof container with a secure lid, lined with a distinctively colored bag. |
| Liquid Waste | Unused solutions or aqueous and solvent-based waste containing this compound. | A dedicated, leak-proof, and shatter-resistant container, clearly labeled with its contents. |
| Sharps Waste | Needles, syringes, and any other sharp items contaminated with this compound. | A designated, puncture-proof sharps container specifically for cytotoxic waste. |
Experimental Protocol: Chemical Inactivation of this compound Waste
Chemical inactivation is a critical step to render the cytotoxic components of this compound non-hazardous prior to final disposal. The following protocol is adapted from procedures for structurally similar MMAE-containing antibody-drug conjugates and should be performed in a chemical fume hood with appropriate PPE.
Objective: To cleave the linker and degrade the MMAE payload.
Materials:
-
Liquid waste containing this compound
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5.25-6%)
-
Hydrochloric acid (HCl) or other suitable acid for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste collection containers
Procedure:
-
Preparation of Waste Solution:
-
Collect all liquid waste containing this compound in a designated, chemically compatible container.
-
If the waste is in a solid or lyophilized form, reconstitute it in a minimal amount of an appropriate solvent (e.g., water or a buffer solution) to ensure it is fully dissolved.
-
-
Base Hydrolysis of the Linker:
-
To the waste solution, add a sufficient volume of concentrated NaOH solution to achieve a final concentration of at least 1 M.
-
Gently mix the solution.
-
Allow the reaction to proceed for a minimum of 24 hours at room temperature. This step facilitates the cleavage of the linker, separating the MMAE payload.
-
-
Oxidative Degradation of MMAE:
-
After the hydrolysis step, slowly and carefully add a volume of sodium hypochlorite solution equal to the volume of the waste solution.
-
Gently mix and allow the solution to react for a minimum of one hour at room temperature. This will degrade the released MMAE.
-
-
Neutralization and Disposal:
-
Before final disposal, neutralize the solution by slowly adding a suitable acid (e.g., HCl) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a pH meter.
-
Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous waste. Do not mix with other chemical waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
| Step | Reagent | Concentration/Volume | Incubation Time | Purpose |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | Final concentration of ≥ 1 M | ≥ 24 hours | Cleavage of the drug-linker |
| Oxidative Degradation | Sodium Hypochlorite (NaOCl) | Equal volume to waste solution | ≥ 1 hour | Degradation of the cytotoxic MMAE payload |
| Neutralization | Hydrochloric Acid (HCl) or other acid | As needed | N/A | Adjust pH to a neutral range for final disposal |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from working with this compound.
Decontamination
Following any work with this compound, all surfaces and equipment within the containment area must be thoroughly decontaminated. A validated cleaning procedure should be in place, which may involve a sequence of deactivating agents and cleaning solutions. Consult your institution's EHS department for recommended decontamination protocols.
By implementing these comprehensive procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment while fostering a culture of safety and responsibility. Always consult your institution's specific guidelines and safety data sheets for the most accurate and compliant information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
